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2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde Documentation Hub

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  • Product: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Core Science & Biosynthesis

Foundational

Chemical structure of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Executive Summary 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly specialized, bi-functionalized biphenyl intermediate. Its structure combines an electrophilic aldehyde handle on one ring with a sterically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a highly specialized, bi-functionalized biphenyl intermediate. Its structure combines an electrophilic aldehyde handle on one ring with a sterically demanding, chemically versatile bromo-methyl substitution pattern on the other.

This molecule serves as a critical scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs) (the "Sartan" class of antihypertensives) and advanced Liquid Crystal (LC) mesogens. Its dual-reactivity profile—allowing for orthogonal functionalization via the aldehyde (condensation/oxidation) and the aryl bromide (lithiation/cross-coupling)—makes it a valuable asset in high-precision medicinal chemistry.

Part 1: Structural Analysis & Physicochemical Properties

Nomenclature & Identification
  • IUPAC Name: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

  • Molecular Formula: C₁₄H₁₁BrO

  • Molecular Weight: 275.14 g/mol

  • Key Functional Groups:

    • Aldehyde (-CHO): Position C4 (Ring A). Reactive toward nucleophiles.

    • Aryl Bromide (-Br): Position C2' (Ring B). Orthogonal handle for cross-coupling.

    • Methyl Group (-CH₃): Position C4' (Ring B). Provides lipophilicity and steric bulk.

Predicted Physicochemical Data

Note: As a specialized intermediate, experimental values may vary based on purity and polymorph.

PropertyValue (Predicted/Typical)Significance
Physical State Off-white to pale yellow solidTypical for conjugated biphenyl aldehydes.
Melting Point 75°C – 85°CSolid handling requires powder flow control.
Boiling Point ~360°C (at 760 mmHg)High thermal stability; amenable to high-temp coupling.
LogP ~4.2Highly lipophilic; requires non-polar solvents (DCM, Toluene).
Solubility Soluble in DCM, THF, Toluene. Insoluble in Water.dictates biphasic reaction conditions.

Part 2: Retrosynthetic Logic & Chemoselectivity

The synthesis of this molecule presents a classic chemoselectivity challenge: forming the biphenyl C–C bond without reacting the bromine atom at the 2'-position.

The Solution: Orthogonal Halogen Reactivity. By utilizing a Suzuki-Miyaura coupling between an aryl boronic acid and a di-haloarene containing both Iodine and Bromine, we exploit the kinetic oxidative addition rates of Palladium: Ar-I > Ar-Br >> Ar-Cl .

Retrosynthetic Pathway
  • Disconnection: The C1–C1' bond.

  • Fragment A (Nucleophile): 4-Formylphenylboronic acid (Aldehyde is compatible with mild Suzuki bases).

  • Fragment B (Electrophile): 2-Bromo-1-iodo-4-methylbenzene. The Palladium catalyst will selectively insert into the C–I bond, leaving the C–Br bond intact for the final product.

Retrosynthesis Target Target Molecule (2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde) Disconnect Suzuki Disconnection Target->Disconnect Retrosynthesis FragA Fragment A 4-Formylphenylboronic acid Disconnect->FragA FragB Fragment B 2-Bromo-1-iodo-4-methylbenzene Disconnect->FragB Chemoselective Partner

Figure 1: Retrosynthetic breakdown utilizing the reactivity gap between Aryl-Iodide and Aryl-Bromide.

Part 3: Step-by-Step Synthetic Protocol

Objective: Synthesize 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde on a 10 mmol scale. Mechanism: Pd(0)-catalyzed chemoselective Suzuki-Miyaura Coupling.[1]

Reagents & Materials
  • Electrophile: 2-Bromo-1-iodo-4-methylbenzene (2.97 g, 10 mmol).

  • Nucleophile: 4-Formylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.35 g, 3 mol%).

    • Why: Pd(PPh₃)₄ is robust for Aryl-I coupling and less prone to "scrambling" the bromide than high-activity catalysts like Pd(dppf)Cl₂.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 10 mL).

    • Why: A mild base prevents Cannizzaro reaction of the aldehyde.

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (40 mL).

Experimental Workflow
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Nitrogen 3 times. Oxygen is the enemy of Pd(0) catalysts.

  • Dissolution: Add the aryl iodide (Electrophile) and boronic acid (Nucleophile) to the flask. Dissolve in degassed DME (40 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive flow of Argon. The solution should turn yellow/orange.

  • Base Activation: Add the degassed 2.0 M Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 80°C for 4–6 hours.

    • Control Point: Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the Aryl-Iodide. If the reaction runs too long or too hot (>100°C), the Pd may begin to insert into the 2'-Bromine, leading to polymerization.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layers with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Troubleshooting & Optimization
  • Issue: Low Yield / Homocoupling of Boronic Acid.

    • Fix: Ensure rigorous degassing of solvents. Oxygen promotes homocoupling.

  • Issue: Loss of Bromine (Dehalogenation).

    • Fix: Lower temperature to 60°C and extend time. Switch solvent to THF/Water to reduce thermal stress.

Part 4: Reactivity Profile & Applications

Once synthesized, the molecule acts as a "linchpin" intermediate. The diagram below illustrates its divergent synthesis paths.

Reactivity Center 2'-Bromo-4'-methyl- [1,1'-biphenyl]-4-carbaldehyde Path1 Aldehyde Oxidation (NaClO2 / H2O2) Center->Path1 Path A Path2 Reductive Amination (R-NH2 / NaBH(OAc)3) Center->Path2 Path B Path3 Lithiation / Metal Exchange (n-BuLi at -78°C) Center->Path3 Path C (Chemo-selective) Prod1 Carboxylic Acid (Sartan Precursor) Path1->Prod1 Prod2 Secondary Amines (Peptidomimetics) Path2->Prod2 Prod3 Cyclization / Tetrazole Formation Path3->Prod3

Figure 2: Divergent synthetic utility of the core scaffold.

Key Application: Sartan Synthesis

In the synthesis of drugs like Telmisartan , the 4'-methyl-2-biphenyl core is essential.

  • Oxidation: The aldehyde is oxidized to the carboxylic acid.

  • Tetrazole Installation: The 2'-Bromo group is converted to a nitrile (Rosenmund-von Braun reaction) and then to a tetrazole, or directly coupled with organometallic reagents.

Part 5: Quality Control & Characterization

To validate the structure, the following analytical signatures must be confirmed.

TechniqueExpected SignatureInterpretation
1H NMR (CDCl₃) δ 10.05 ppm (s, 1H) Distinctive Aldehyde proton.
1H NMR (CDCl₃) δ 2.35 ppm (s, 3H) Methyl group singlet.
1H NMR (CDCl₃) δ 7.2 – 7.9 ppm (m, 7H) Aromatic region. Look for splitting patterns indicating 1,2,4-substitution on Ring B.
IR Spectroscopy 1700 cm⁻¹ (Strong) Carbonyl (C=O) stretch.
Mass Spec (ESI) [M+H]⁺ ~275/277 1:1 Isotopic pattern confirms presence of one Bromine atom.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Huff, B. E., et al. (1998).[3] "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde." Organic Syntheses, 75, 53.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Reference for catalyst selection logic).

  • Goossen, L. J., et al. (2001). "Pd-Catalyzed Synthesis of Biaryls from Aryl Halides." Synlett, 2001(12), 1801. (Demonstrates chemoselectivity of I vs Br).[1][4]

Sources

Exploratory

2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde physical properties and melting point

This technical guide provides an in-depth analysis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde , a specialized biaryl intermediate used in advanced organic synthesis, particularly for pharmaceutical scaffolds (e...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde , a specialized biaryl intermediate used in advanced organic synthesis, particularly for pharmaceutical scaffolds (e.g., Angiotensin II receptor antagonists) and functional materials (OLEDs).[1]

The Ortho-Bromo "Masked" Handle in Biaryl Synthesis [1]

Introduction: Strategic Utility

In the architecture of complex drug molecules, the biphenyl motif is ubiquitous. However, the 2'-bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde stands out due to its orthogonal reactivity .[1]

  • The Aldehyde (C-4): Ready for Knoevenagel condensations, reductive aminations, or oxidation to carboxylic acids.

  • The Ortho-Bromine (C-2'): A sterically hindered "handle" that survives mild coupling conditions but can be activated later for a second cross-coupling (e.g., to form terphenyls) or cyclization (e.g., to fluorenones).[1]

This dual-functionality makes it a critical "linchpin" intermediate, allowing chemists to build the biphenyl core first and functionalize the ortho position later.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

Identity Data
ParameterDetail
Chemical Name 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
CAS Number 2734774-05-9 (Rare/Catalog)
Molecular Formula C₁₄H₁₁BrO
Molecular Weight 275.14 g/mol
SMILES CC1=CC(Br)=C(C=C1)C2=CC=C(C=O)C=C2
InChIKey AZDGDDGUHUQQMO-UHFFFAOYSA-N
Physical Properties Profile

Note: Due to the specialized nature of this intermediate, some values are predicted based on structural analogs (e.g., 4'-bromo-biphenyl-4-carbaldehyde).[1]

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidTypical for biphenyl aldehydes.[1]
Melting Point 85 – 95 °C (Predicted)Ortho-substitution disrupts planarity, lowering MP relative to para-analogs (135°C).[1]
Boiling Point ~380 °C (at 760 mmHg)High boiling point; distillable only under high vacuum.
Density 1.43 ± 0.1 g/cm³Halogenated aromatic.
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate.Insoluble in water.

Synthesis Strategy: Regioselective Suzuki-Miyaura Coupling

The synthesis relies on a chemoselective Suzuki coupling. To install the biphenyl bond without losing the bromine atom on the tolyl ring, we utilize the reactivity difference between Iodine and Bromine .

Retrosynthetic Analysis

The target is disconnected at the 1-1' bond. We select 4-formylphenylboronic acid and 2-bromo-1-iodo-4-methylbenzene .[1] The palladium catalyst will preferentially insert into the weaker C–I bond, leaving the C–Br bond intact for future use.

Retrosynthesis cluster_logic Chemo-Selectivity Logic Target Target: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde Precursors Precursors Target->Precursors Suzuki Disconnection Boronic 4-Formylphenylboronic acid (Nucleophile) Precursors->Boronic Halide 2-Bromo-1-iodo-4-methylbenzene (Electrophile) Precursors->Halide Explanation Pd(0) inserts into C-I bond (Bond Energy ~65 kcal/mol) FASTER THAN C-Br bond (~81 kcal/mol) Halide->Explanation

Caption: Retrosynthetic logic exploiting the reactivity gap between Aryl-Iodide and Aryl-Bromide to preserve the ortho-bromo handle.

Detailed Experimental Protocol

Objective: Synthesis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde on a 10 mmol scale.

Reagents:

  • 2-Bromo-1-iodo-4-methylbenzene (2.97 g, 10 mmol)[1]

  • 4-Formylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (Tetrakis, 346 mg, 3 mol%)

  • Na₂CO₃ (2M aqueous solution, 10 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) (40 mL)

Procedure:

  • Degassing: Charge a 100 mL Schlenk flask with DME and 2M Na₂CO₃. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Addition: Add the aryl iodide, boronic acid, and Pd(PPh₃)₄ under a positive stream of Argon.

  • Reaction: Heat the mixture to 80 °C (oil bath) for 6–8 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting iodide should disappear; the bromide is stable at this temperature.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

  • Yield: Expected yield 75–85%.

Key Mechanistic Insight: The use of DME/Water promotes the solubility of the boronate species, while the mild base (carbonate) activates the boron without hydrolyzing the aldehyde.

Characterization & Spectroscopy

To validate the structure, look for these diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at ~10.05 ppm .[1]

    • Biphenyl Core: Two doublets for the para-substituted aldehyde ring (~7.95 and 7.50 ppm).[1]

    • Substituted Ring: An aromatic singlet (or fine doublet) at ~7.55 ppm (H-3' adjacent to Br), and a multiplet for the remaining protons.[1]

    • Methyl Group: Singlet at ~2.40 ppm .[1]

  • MS (EI/ESI):

    • Molecular ion

      
       at 274/276  (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]
      

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C . Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

  • Spill Response: Absorb with sand or vermiculite. Do not flush into drains (aquatic toxicity of brominated aromatics).

Applications in Drug Development

This molecule is a "privileged structure" for:

  • Sartan Synthesis: The biphenyl-4-carbaldehyde core is a precursor to the tetrazole ring found in antihypertensives like Losartan and Telmisartan.

  • Fluorescent Probes: The aldehyde allows condensation with amines to form Schiff bases, used in sensing applications.

Applications Core 2'-Bromo-4'-methyl- [1,1'-biphenyl]-4-carbaldehyde Route1 Knoevenagel Condensation (Aldehyde Reactivity) Core->Route1 Route2 Suzuki Coupling #2 (Bromine Reactivity) Core->Route2 Product1 OLED Materials (Conjugated Systems) Route1->Product1 Product2 Terphenyl Scaffolds (Drug Discovery) Route2->Product2

Caption: Divergent synthesis pathways utilizing the aldehyde and bromine functionalities.

References

  • Alchimica . Product Catalog: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 2734774-05-9).[1] Retrieved from [1]

  • Organic Syntheses . Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Org. Synth. 1998, 75,[2] 53. Retrieved from [1]

  • PubChem . 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (Analogous Properties). Retrieved from [1]

  • Sigma-Aldrich . Protocol for Suzuki-Miyaura Cross-Coupling. Retrieved from

Sources

Foundational

Technical Monograph: Electronic & Synthetic Architecture of Brominated Biphenyl Carbaldehydes

Executive Summary: The Scaffold Advantage In the landscape of functional organic materials and medicinal chemistry, 4'-bromo-4-biphenylcarbaldehyde represents a "privileged scaffold."[1] Its utility stems from its electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of functional organic materials and medicinal chemistry, 4'-bromo-4-biphenylcarbaldehyde represents a "privileged scaffold."[1] Its utility stems from its electronic asymmetry: a biphenyl bridge connecting an electron-withdrawing formyl group (-CHO) and a weakly deactivating, yet polarizable, bromine substituent (-Br).

For the drug development professional, this molecule is not merely an intermediate; it is a gateway to Schiff base pharmacophores and biaryl antimicrobials . For the materials scientist, the interplay between the heavy-atom effect of bromine and the charge-transfer capability of the aldehyde enables fine-tuning of HOMO-LUMO gaps for optoelectronic applications.

This guide moves beyond standard datasheets to explore the causality of its properties and provides self-validating protocols for its synthesis and application.

Electronic Architecture & Theoretical Framework

To deploy this molecule effectively, one must understand its electronic "heartbeat." The biphenyl core acts as a conjugated conduit, but the substituents dictate the electron flow.

The Push-Pull Mechanism

The molecule exhibits a "push-pull" character, albeit a subtle one.

  • The Acceptor (Aldehyde): The carbonyl group exerts a strong mesomeric (-M) and inductive (-I) effect, pulling electron density from the biphenyl ring and lowering the LUMO energy.

  • The Donor/Heavy Atom (Bromine): Bromine is unique. While inductively withdrawing (-I), it is mesomerically donating (+M). More critically, its large nuclear charge (

    
    ) introduces Spin-Orbit Coupling (SOC) .
    

Implication: The SOC effect facilitates Intersystem Crossing (ISC) from the excited singlet state (


) to the triplet state (

). This often quenches fluorescence in favor of phosphorescence or non-radiative decay—a critical factor when designing fluorescent probes using this scaffold.
Frontier Molecular Orbitals (DFT Insights)

Based on Time-Dependent Density Functional Theory (TD-DFT) using the B3LYP/6-31G(d,p) level of theory (standard for this class), the electronic profile is characterized as follows:

ParameterApproximate ValuePhysical Significance
HOMO Energy -6.1 to -6.3 eVLocated primarily on the bromophenyl ring. High stability against oxidation.
LUMO Energy -2.3 to -2.5 eVLocalized on the formyl-phenyl ring. Susceptible to nucleophilic attack (e.g., amines).[1]
Band Gap (

)
~3.8 eVIndicates absorption in the near-UV (300–320 nm).
Dipole Moment ~4.5 DebyeSignificant polarity, suggesting high solubility in polar aprotic solvents (DMSO, DMF).

Synthesis & Structural Validation

The synthesis of 4'-bromo-4-biphenylcarbaldehyde is best achieved via a controlled Suzuki-Miyaura Cross-Coupling . Direct bromination of biphenylcarbaldehyde is widely discouraged due to poor regioselectivity.

Protocol: Controlled Suzuki Coupling

Objective: Synthesize 4'-bromo-4-biphenylcarbaldehyde from 4-bromobenzaldehyde and 4-bromophenylboronic acid (or utilizing a selective mono-coupling strategy).

The Challenge: Homocoupling (formation of symmetrical biphenyls) and dehalogenation. The Solution: Use of a sterically demanding ligand (dppf) and strict stoichiometric control.

Step-by-Step Methodology
  • Reagent Prep: In a Schlenk flask, charge 4-bromobenzaldehyde (1.0 eq) and 4-chlorophenylboronic acid (1.1 eq). Note: Using the chloro- analog allows for selective subsequent functionalization if the Br is preserved, but for the direct target, 4-bromophenylboronic acid is used with careful monitoring.

  • Catalyst System: Add

    
     (3 mol%). The ferrocene ligand prevents Pd black precipitation better than 
    
    
    
    at high temperatures.
  • Base & Solvent: Add

    
     (2.0 eq) and a degassed mixture of 1,4-Dioxane/Water (4:1). Why: Cesium carbonate is milder than hydroxides, protecting the aldehyde from Cannizzaro reactions.
    
  • Reaction: Heat to 90°C under

    
     for 12 hours.
    
  • Workup: Cool, filter through Celite (removes Pd), partition between EtOAc/Water.

  • Purification: Recrystallize from EtOH/Hexane. Validation: Target melting point is 135–140°C.[2]

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 4-Bromobenzaldehyde + 4-Bromophenylboronic Acid Catalyst Add Catalyst: Pd(dppf)Cl2 (3 mol%) Cs2CO3 (Base) Start->Catalyst Solvent Solvent System: 1,4-Dioxane/Water (4:1) Degassed (Critical) Catalyst->Solvent Reaction Reaction: 90°C, 12 Hours N2 Atmosphere Solvent->Reaction Activation Workup Workup: Celite Filtration EtOAc Extraction Reaction->Workup TLC Monitoring Purify Purification: Recrystallization (EtOH/Hex) Target MP: 135-140°C Workup->Purify

Figure 1: Optimized Suzuki-Miyaura coupling workflow for minimizing homocoupling byproducts.

Photophysical Characterization

The electronic transitions in this molecule are governed by


 transitions of the biphenyl unit, modulated by the Intramolecular Charge Transfer (ICT) from the bromine to the aldehyde.
Solvatochromism

The molecule exhibits positive solvatochromism .

  • Non-polar (Hexane):

    
     nm.
    
  • Polar Aprotic (DMSO):

    
     nm.
    
  • Mechanism:[3][4] The excited state is more polar than the ground state. Polar solvents stabilize the excited state (lowering its energy) more than the ground state, causing a red shift (bathochromic shift).

The Heavy Atom Effect (Jablonski Diagram)

For researchers developing fluorescent markers, be aware that the bromine substituent significantly increases the rate of Intersystem Crossing (


), reducing fluorescence quantum yield (

).

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (Short Lived) S0->S1 Absorption (hν) S1->S0 Fluorescence (Weak) T1 Triplet State (T1) (Long Lived) S1->T1 Intersystem Crossing (ISC) Enhanced by Bromine (SOC) T1->S0 Phosphorescence / Non-Radiative Decay

Figure 2: Jablonski diagram illustrating the bromine-induced quenching of fluorescence via Intersystem Crossing.

Application: Schiff Base Antimicrobials[5][6]

For the drug development audience, the aldehyde moiety is the "warhead" for generating Schiff bases (azomethines). These derivatives have shown potent activity against S. aureus and E. coli, particularly when complexed with transition metals.

Synthesis of Bioactive Imines

Reaction: Condensation of 4'-bromo-4-biphenylcarbaldehyde with primary amines (e.g., 4-aminophenol, semicarbazide).

Protocol:

  • Dissolve the aldehyde (1 eq) and amine (1 eq) in absolute ethanol.

  • Add catalytic Glacial Acetic Acid (2-3 drops). Role: Protonates the carbonyl oxygen, making the carbon more electrophilic.

  • Reflux for 4–6 hours.

  • Precipitate the Schiff base by pouring into ice-cold water.

Metal Complexation

Schiff bases derived from this scaffold act as bidentate ligands (N, O donors).[5] Complexation with


 or 

often enhances antimicrobial activity by increasing the lipophilicity of the molecule, facilitating cell membrane penetration (Tweedy's Chelation Theory).
Ligand SystemMetal IonActivity TargetMechanism
Biphenyl-Imine

S. aureusDisruption of cell respiration
Biphenyl-Imine

E. coliInhibition of protein synthesis

References

  • Suzuki-Miyaura Coupling Optimization: Govindarao, K., et al. (2023). "Palladium-Mediated Synthesis of 2‑([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki−Miyaura Cross-Coupling." Semantic Scholar. [Link to Source]([Link]

  • Solvatochromism & Electronic Properties: Reichardt, C. (2025 update). "Principles and Applications of Solvatochromism." ResearchGate.

  • DFT & HOMO-LUMO Analysis: Gaussian Inc. / Reddit Community Discussion (2023). "Functional for HOMO-LUMO gap of organic dyes (B3LYP Benchmarking)."

  • Schiff Base Antimicrobial Activity: MediRes Publishing (2024).[6] "Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives."

  • Chemical Safety & Data: PubChem (2025). "4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Compound Summary."

Sources

Exploratory

2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde SMILES string and InChIKey

Abstract This technical guide provides a comprehensive analysis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 2734774-05-9), a specialized biaryl building block utilized in advanced organic synthesis and med...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 2734774-05-9), a specialized biaryl building block utilized in advanced organic synthesis and medicinal chemistry. The compound features a biphenyl core decorated with an aldehyde functionality on one ring and a sterically significant bromo-methyl substitution pattern on the other. This unique arrangement offers orthogonal reactivity profiles—specifically the chemoselective functionalization of the aldehyde versus the aryl bromide—making it a critical intermediate for constructing complex polycyclic aromatic hydrocarbons (PAHs), liquid crystals, and pharmaceutical scaffolds. This document details its chemical identity, synthesis via chemoselective Suzuki-Miyaura coupling, and handling protocols.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

The compound is a biphenyl derivative characterized by a formyl group at the 4-position of the unprimed ring, and a bromine atom at the 2'-position and a methyl group at the 4'-position of the primed ring.

Identifier TypeValue
IUPAC Name 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
Common Name 2'-Bromo-4'-methylbiphenyl-4-carboxaldehyde
CAS Number 2734774-05-9
Molecular Formula C₁₄H₁₁BrO
Molecular Weight 275.14 g/mol
SMILES Cc1cc(Br)c(c2ccc(C=O)cc2)cc1
InChI String InChI=1S/C14H11BrO/c1-10-6-8-14(13(15)9-10)12-4-2-11(16-3)5-7-12/h2,4-9,16H,1H3
Structural Properties
  • Orthogonality: The molecule contains three distinct reactive sites:

    • Aldehyde (C=O): Susceptible to nucleophilic addition (e.g., Grignard reagents), reduction, and condensation reactions (e.g., Wittig, reductive amination).

    • Aryl Bromide (Ar-Br): A handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.

    • Methyl Group (Ar-CH₃): Benzylic position susceptible to radical bromination, though less reactive than the other two sites.

  • Conformation: The 2'-bromo substituent introduces steric hindrance (ortho-effect), forcing the two phenyl rings to twist out of coplanarity. This non-planar geometry is crucial for disrupting pi-stacking in materials science applications, such as preventing aggregation in OLED emitters.

Synthesis Strategy: Chemoselective Suzuki-Miyaura Coupling

The synthesis of 2'-bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde presents a chemoselectivity challenge. A direct coupling between two aryl halides requires differentiating between halogen reactivity. The preferred route utilizes 2-bromo-1-iodo-4-methylbenzene and 4-formylphenylboronic acid .

Retrosynthetic Analysis

The C-C bond formation between the two aryl rings is achieved via Palladium-catalyzed cross-coupling. The key is to exploit the reactivity difference between the C-I bond (weaker, more reactive) and the C-Br bond (stronger, less reactive).

  • Electrophile: 2-Bromo-1-iodo-4-methylbenzene (Iodine reacts preferentially).

  • Nucleophile: 4-Formylphenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq).

Reaction Scheme Visualization

SynthesisScheme Reactant1 2-Bromo-1-iodo-4-methylbenzene (Electrophile) Catalyst Pd(PPh3)4 Na2CO3, Dioxane/H2O Reactant1->Catalyst  Chemoselective  Activation (I > Br) Reactant2 4-Formylphenylboronic acid (Nucleophile) Reactant2->Catalyst Intermediate Oxidative Addition Complex (Pd inserts into C-I bond) Catalyst->Intermediate  Transmetallation Product 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (Target) Intermediate->Product  Reductive Elimination

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.[1]

Experimental Protocol (Generic Optimized Procedure)

Objective: Synthesize 2'-bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde on a 1.0 mmol scale.

  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1-iodo-4-methylbenzene (297 mg, 1.0 mmol), 4-formylphenylboronic acid (165 mg, 1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill with argon (3 cycles). Add degassed 1,4-dioxane (10 mL) and 2M aqueous Na₂CO₃ (2.5 mL).

  • Reaction: Heat the mixture to 80°C for 12 hours. Note: Do not exceed 90°C to prevent activation of the C-Br bond.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient 95:5 to 85:15). The product elutes as a white to pale yellow solid.

Applications in Drug Discovery & Materials Science

Divergent Synthesis Workflow

This compound serves as a "linchpin" intermediate. The aldehyde allows for attachment to biological targets (e.g., via reductive amination to lysine residues), while the bromine allows for the extension of the pi-system.

Application DomainReaction TypeTarget Class
Medicinal Chemistry Reductive AminationBiphenyl-based enzyme inhibitors (e.g., kinase inhibitors).
Material Science Suzuki Coupling (at Br)Terphenyl cores for OLED host materials.
Combichem Wittig OlefinationStilbene derivatives for fluorescence probes.
Mechanistic Pathway: Suzuki Catalytic Cycle

Understanding the catalytic cycle is vital for troubleshooting low yields, particularly ensuring the oxidative addition occurs at the Iodide and not the Bromide.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd  + Ar-I  (Rate Limiting) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet  + Ar'-B(OH)2  + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0  Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the oxidative addition step is orders of magnitude faster for Ar-I than Ar-Br, ensuring selectivity.

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (H302).

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • STOT-SE: May cause respiratory irritation (H335).

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Alchimica. (2025). Product Catalog: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 2734774-05-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (Structural Analog). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Protocols & Analytical Methods

Method

The Pivotal Role of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde in Next-Generation OLED Emitters

Introduction: The Architectural Significance of Biphenyl Scaffolds in OLEDs Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Biphenyl Scaffolds in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility. At the heart of this technology lies the molecular design of the organic materials responsible for charge transport and light emission. Biphenyl derivatives, characterized by two connected phenyl rings, serve as a rigid and electronically versatile scaffold for high-performance OLED materials.[1] Their tunable electronic properties and high thermal stability make them ideal building blocks for emissive layer hosts and emitters. This application note details the synthesis and utility of a key intermediate, 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde , and its subsequent conversion into a high-performance carbazole-based emitter, illustrating a strategic approach to the molecular engineering of materials for advanced OLED applications, including those utilizing thermally activated delayed fluorescence (TADF).[2]

Core Intermediate: Synthesis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

The targeted biphenyl carbaldehyde is a versatile intermediate, featuring three key functionalities for subsequent molecular elaboration: a bromine atom for cross-coupling reactions, a methyl group for solubility and morphological stability, and a carbaldehyde group for further derivatization. Its synthesis is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[3]

Synthetic Strategy: A Palladium-Catalyzed Union

The Suzuki-Miyaura coupling provides a robust and high-yielding pathway to unsymmetrical biaryls.[4][5] In this protocol, we couple a commercially available boronic acid with a custom-synthesized aryl bromide. The reaction joins 4-formylphenylboronic acid with 2-bromo-5-methyl-iodobenzene. The choice of an iodo-bromo-arene is strategic, as the greater reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromo group intact for the next synthetic step.

SUZUKI_COUPLING cluster_reagents Starting Materials cluster_conditions Reaction Conditions reagent1 4-Formylphenylboronic Acid product 2'-Bromo-4'-methyl- [1,1'-biphenyl]-4-carbaldehyde reagent1->product Suzuki-Miyaura Coupling reagent2 2-Bromo-5-methyl-iodobenzene reagent2->product catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->product base Na₂CO₃ (Base) base->product solvent Toluene/Ethanol/Water (Solvent) solvent->product

Figure 1: Workflow for the synthesis of the target intermediate via Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Materials:

  • 4-Formylphenylboronic acid (1.0 eq)

  • 2-Bromo-5-methyl-iodobenzene (1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add 4-formylphenylboronic acid (1.0 eq), 2-bromo-5-methyl-iodobenzene (1.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask to dissolve the solids.

  • Degassing: Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

  • Base Addition: Add the 2.0 M aqueous solution of sodium carbonate (3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde as a white to off-white solid.

Application in OLED Emitter Synthesis: Crafting a High-Performance Carbazole Derivative

The strategic placement of the bromine atom on the biphenyl intermediate allows for the introduction of a hole-transporting moiety, such as carbazole, via a Buchwald-Hartwig amination. This C-N cross-coupling reaction is a powerful tool for constructing the donor-acceptor architectures often found in high-efficiency OLED emitters.[6][7] The resulting molecule, 9-(4'-formyl-4-methyl-[1,1'-biphenyl]-2'-yl)-9H-carbazole , combines the electron-accepting nature of the benzaldehyde with the excellent hole-transporting properties of carbazole, creating a bipolar molecule suitable for an emissive layer.

Synthetic Pathway: Buchwald-Hartwig Amination

This reaction couples the previously synthesized biphenyl bromide with 9H-carbazole in the presence of a palladium catalyst and a strong base. The sterically hindered nature of the ortho-biphenyl position necessitates the use of specialized phosphine ligands to facilitate the reaction.

BUCHWALD_HARTWIG cluster_reactants Reactants cluster_conditions_bh Reaction Conditions intermediate 2'-Bromo-4'-methyl- [1,1'-biphenyl]-4-carbaldehyde final_product 9-(4'-Formyl-4-methyl- [1,1'-biphenyl]-2'-yl)-9H-carbazole intermediate->final_product Buchwald-Hartwig Amination carbazole 9H-Carbazole carbazole->final_product catalyst Pd₂(dba)₃ / XPhos (Palladium Catalyst & Ligand) catalyst->final_product base NaOtBu (Base) base->final_product solvent Toluene (Solvent) solvent->final_product

Figure 2: Synthesis of the target OLED emitter via Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 9-(4'-formyl-4-methyl-[1,1'-biphenyl]-2'-yl)-9H-carbazole

Materials:

  • 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)

  • 9H-Carbazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Dichloromethane

  • Methanol

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq), 9H-carbazole (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the mixture at 110 °C with vigorous stirring for 24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with dichloromethane. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a mixture of dichloromethane and methanol to yield the final product as a solid.

Performance Insights and Data Presentation

While direct electroluminescence data for 9-(4'-formyl-4-methyl-[1,1'-biphenyl]-2'-yl)-9H-carbazole is not yet published, the performance of structurally analogous materials provides a strong indication of its potential. A similar carbazole-biphenyl derivative, BCzB-PPI, has been utilized as a deep-blue emitter in a non-doped OLED device. The data from this analogous system is presented below as a benchmark for the expected performance.

ParameterExpected Performance of a Device with a Similar Emitter
Maximum Luminance 11,364 cd/m²
Maximum External Quantum Efficiency (EQE) 4.43%
Commission Internationale de l'Éclairage (CIE) Coordinates (0.159, 0.080)
Emission Color Deep-Blue

The twisted biphenyl bridge in such molecules is expected to reduce conjugation, which helps in achieving a deep-blue emission by preventing an intramolecular charge transfer (ICT) process that would otherwise lead to a redshift in the emission spectrum. The carbazole moiety acts as an efficient hole donor, while the aldehyde group, being an electron-withdrawing group, will contribute to the bipolar nature of the molecule, facilitating balanced charge injection and transport within the emissive layer.

Conclusion and Future Outlook

This application note has detailed a robust and versatile synthetic route to 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde , a key intermediate for advanced OLED materials. The subsequent transformation of this intermediate into a carbazole-functionalized biphenyl carbaldehyde via Buchwald-Hartwig amination highlights a powerful strategy for the design of high-performance emitters. The presented protocols are scalable and utilize well-established, reliable chemical transformations. Based on the performance of analogous materials, the synthesized emitter is expected to be a strong candidate for deep-blue OLED applications, with the potential for high efficiency and color purity. Further derivatization of the carbaldehyde group opens up a vast chemical space for the synthesis of novel host and emissive materials with tailored optoelectronic properties for next-generation displays and solid-state lighting.

References

  • Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Significance of Biphenyl Derivatives in Organic Electronics and COF Construction.
  • PMC. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2'-methyl-1,1'-biphenyl.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Modulation of OLED efficiency via a combination of aromatic electrophilic directing and intramolecular charge transfer.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Zhang, Y., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PMC.
  • ChemicalBook. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde, 2',4',6'-trimethyl- synthesis.
  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE.
  • Chemistry LibreTexts. (2023).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling with 4-Formylphenylboronic Acid.
  • Eureka | Patsnap. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ResearchGate. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • BenchChem. (2025).
  • Google Patents. (n.d.). US8343637B2 - Carbazole derivatives for organic electroluminescent devices.
  • ResearchGate. (2025). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

[1] Ticket ID: #SYN-2B4M-ALD Subject: Optimization of Yield & Chemoselectivity in Sterically Hindered Biaryl Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SYN-2B4M-ALD Subject: Optimization of Yield & Chemoselectivity in Sterically Hindered Biaryl Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Core Strategy

You are attempting to synthesize 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde . This is a chemoselectivity and steric hindrance challenge.

The Structural Problem: You are building a biaryl bond between Ring A (4-formyl) and Ring B (2-bromo-4-methyl).[1]

  • Risk 1 (Chemoselectivity): Ring B contains a bromine atom.[1] Standard Suzuki conditions often attack aryl bromides.[1] You must couple only at the desired site without touching the 2'-Br, which is likely needed for downstream SAR (Structure-Activity Relationship) steps.[1]

  • Risk 2 (Sterics): The bromine at the 2-position (ortho) creates significant steric hindrance, slowing down the transmetalation step and encouraging side reactions like protodeboronation.[1]

The "Golden Path" Protocol: To maximize yield, you must utilize the reactivity gap between Aryl-Iodide and Aryl-Bromide .[1]

Recommended Retrosynthesis

Do NOT use 4-bromobenzaldehyde and (2-bromo-4-methylphenyl)boronic acid.[1] Ortho-substituted boronic acids are notoriously unstable (rapid protodeboronation).[1]

Use this route instead:

  • Coupling Partner A (Nucleophile): (4-Formylphenyl)boronic acid [CAS: 87199-17-5][1]

  • Coupling Partner B (Electrophile): 2-Bromo-1-iodo-4-methylbenzene [CAS: 159485-66-0][1]

Why? Oxidative addition of Pd(0) to the C–I bond is kinetically much faster than to the C–Br bond.[1] By controlling temperature and catalyst, you can achieve >95% selectivity.[1]

Validated Experimental Protocol

This protocol is designed for chemoselectivity . Deviating from the catalyst or temperature ranges may result in "over-coupling" (loss of the bromine) or low conversion.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Bromo-1-iodo-4-methylbenzene Electrophile1.0The limiting reagent.
(4-Formylphenyl)boronic acid Nucleophile1.1 - 1.2Slight excess to account for minor deboronation.[1]
Pd(dppf)Cl₂ · DCM Catalyst0.03 (3 mol%)Bidentate ligand prevents "ligand stripping" and enhances stability.[1]
K₂CO₃ (2.0 M aq) Base2.5Strong enough to activate boron, mild enough to spare the aldehyde.
1,4-Dioxane SolventN/AHigh boiling point, good solubility for organics.[1]
Step-by-Step Workflow
  • Degassing (Critical): Charge the reaction vessel with the aryl iodide, boronic acid, and solid base (if using granular). Evacuate and backfill with Argon/Nitrogen 3 times .[1] Oxygen is the enemy of Pd(0) and promotes homocoupling.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive pressure of inert gas.[1]

  • Temperature Control: Heat to 60°C .

    • Warning: Do not reflux at 100°C initially.[1] Higher temperatures lower the energy barrier for attacking the C–Br bond.[1] Only increase to 80°C if TLC shows stalled conversion after 4 hours.

  • Monitoring: Monitor by TLC or HPLC every 2 hours. Look for the disappearance of the aryl iodide.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde makes the product polar enough to separate from non-polar de-halogenated byproducts.[1]

Visualizing the Logic (Graphviz)[1]

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

G Start Start: Reagent Selection RouteA Route A: 4-CHO-Ph-B(OH)2 + 2-Br-4-Me-Ph-I Start->RouteA Recommended RouteB Route B: 4-Br-Ph-CHO + 2-Br-4-Me-Ph-B(OH)2 Start->RouteB Avoid (Unstable Boronic Acid) Condition Conditions: Pd(dppf)Cl2, K2CO3 60°C, Dioxane/H2O RouteA->Condition SideProduct1 Side Product: Protodeboronation (Benzaldehyde) RouteB->SideProduct1 Rapid Hydrolysis Intermediate Oxidative Addition (Selective at C-I) Condition->Intermediate Target Target Product: 2'-Bromo-4'-methyl- [1,1'-biphenyl]-4-carbaldehyde Intermediate->Target Major Pathway SideProduct2 Side Product: Over-coupling (Loss of Br) Intermediate->SideProduct2 If Temp > 90°C

Caption: Reaction logic flow emphasizing the selection of the Iodo-precursor (Route A) to ensure chemoselectivity and avoid protodeboronation common in Route B.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<30%), and I see a lot of unreacted aryl iodide. What's wrong?

  • Diagnosis: Catalyst deactivation or insufficient activation of the boronic acid.[1]

  • Solution:

    • Check Oxygen: Did you degas thoroughly? Pd(0) dies quickly in air.[1]

    • Steric Bulk: The 2-bromo group makes the coupling slow.[1] Switch to a more active catalyst system designed for sterics, such as Pd(OAc)₂ + SPhos or XPhos Pd G2 .[1] These bulky, electron-rich ligands accelerate the oxidative addition and transmetalation steps in hindered systems.[1]

Q2: I am losing the bromine atom (forming 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde).

  • Diagnosis: Loss of chemoselectivity.[1] You are inserting into the C–Br bond.[1][3]

  • Solution:

    • Lower Temperature: Reduce reaction temperature to 45-50°C.

    • Switch Catalyst: Avoid Pd(PPh₃)₄. It is often too "loose" and can lead to non-selective scrambling.[1] Use Pd(dppf)Cl₂ or Pd(PPh₃)₂Cl₂ (bis-triphenylphosphine).[1] The bidentate dppf ligand imposes a bite angle that favors the specific geometry of the C-I insertion.[1]

Q3: The aldehyde seems to be degrading or I see a "double spot" on TLC.

  • Diagnosis: Cannizzaro reaction (disproportionation of aldehyde into alcohol/acid) or oxidation.[1]

  • Solution:

    • Check Base: If you are using KOH or NaOH, stop.[1] They are too strong. Switch to K₂CO₃ or K₃PO₄ .

    • Air Exposure: Aldehydes oxidize to carboxylic acids in air.[1] Ensure an inert atmosphere (Argon balloon).

Q4: Can I use the other route (4-Bromobenzaldehyde + Boronic Acid)?

  • Technical Advice: Highly discouraged. The required boronic acid (2-bromo-4-methylphenylboronic acid) has a boronic acid group ortho to a bromine.[1] This creates a "perfect storm" for protodeboronation (the boron falls off and is replaced by hydrogen) before it can couple.[1] If you must use this route, use a large excess (2.0 equiv) of the boronic acid and anhydrous conditions (DME/CsF).[1]

References & Authoritative Grounding

  • Chemoselectivity of I vs Br: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Establishes the reactivity order I > Br > Cl for oxidative addition.[1]Link[1]

  • Catalysts for Sterically Hindered Couplings: Martin, R.; Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.[1] Describes the use of SPhos and XPhos for hindered biaryls.Link[1]

  • Aldehyde Tolerance in Suzuki Coupling: Huff, B. E., et al. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde."[1] Organic Syntheses, 1998 , 75,[4] 53. Provides a validated protocol for synthesizing biaryl aldehydes, confirming tolerance of the CHO group.Link[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult MSDS for 2-bromo-1-iodo-4-methylbenzene and palladium catalysts before use.

Sources

Optimization

Purification methods for 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde via recrystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the purification of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization of this compound. We will address common challenges and provide robust protocols to ensure you achieve the highest possible purity for your material.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.

Question 1: I've added the hot solvent, but my compound has turned into an oil instead of dissolving or crystallizing. What should I do?

This phenomenon, known as "oiling out," is one of the most common frustrations in recrystallization. It typically occurs when the melting point of the crude solid is lower than the boiling point of the chosen solvent, or when there is a high concentration of impurities depressing the melting point.

  • Causality & Immediate Action: The compound is melting before it dissolves. To remedy this, you should reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent (the one in which the compound is more soluble) to ensure the saturation point is reached at a temperature below the compound's melting point.[1][2]

  • Preventative Strategy: If oiling out persists, it indicates a suboptimal solvent system. Consider switching to a lower-boiling point solvent or employing a mixed-solvent system where you can more finely tune the solubility. Very slow cooling can also favor crystal formation over oiling; this can be achieved by leaving the hot flask on a cooling hot plate instead of placing it directly on a cold surface.[2]

Question 2: My solution has cooled completely, but no crystals have formed. Is my product lost?

No, your product is likely not lost. This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit.[2][3]

  • Inducing Crystallization:

    • Scratching Method: Use a clean glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[2][3]

    • Seeding: If you have a small crystal of the pure product saved from a previous batch, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[3]

    • Reduce Solvent Volume: It's possible you added too much solvent.[2][3] Gently heat the solution again and boil off a portion of the solvent to re-concentrate it. Allow it to cool slowly once more.

    • Deep Cooling: If crystals still haven't formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

Question 3: As soon as I removed my flask from the heat, a large amount of powder crashed out of solution immediately. Is this a good sign?

While it may seem positive, this is actually a sign of crystallization occurring too rapidly. This process tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[1] An ideal crystallization involves the slow formation of crystals over a period of 15-20 minutes.

  • How to Fix It:

    • Place the flask back on the heat source.

    • Add a small excess of hot solvent (e.g., 1-2 mL more than the minimum required for dissolution) to increase the solubility slightly.[1]

    • Allow the solution to cool more slowly. You can insulate the flask by placing it on a wooden block or several layers of paper towels to slow heat loss.[1]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common recrystallization challenges.

G start Begin Recrystallization: Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly start->cool observe Observe Outcome cool->observe crystals Well-formed crystals appear? observe->crystals observe_problems Identify Problem success Success! Collect crystals by vacuum filtration, wash with ice-cold solvent, and dry. crystals->success Yes crystals->observe_problems No no_crystals No Crystals Form (Supersaturation) induce Induce Crystallization: 1. Scratch inner wall of flask 2. Add a seed crystal no_crystals->induce reconcentrate If induction fails: Reduce solvent volume by boiling, then cool again. induce->reconcentrate Still no crystals reconcentrate->cool oiled_out Compound Oiled Out reheat_add Reheat to dissolve oil, add more 'good' solvent, cool slowly. oiled_out->reheat_add reheat_add->cool crashed_out Solid Crashed Out Rapidly reheat_dilute Reheat to redissolve, add 1-2 mL extra solvent, cool more slowly (insulate). crashed_out->reheat_dilute reheat_dilute->cool observe_problems->no_crystals No solid appears observe_problems->oiled_out Liquid globules form observe_problems->crashed_out Powder forms instantly

Caption: A troubleshooting decision tree for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde?

The ideal solvent is one in which the compound is very soluble at high temperatures but poorly soluble at low temperatures.[4] For a molecule like this—an aromatic, halogenated aldehyde—a good starting point is to test solvents of intermediate polarity.

  • General Principles: The "like dissolves like" principle is a useful guide. Since your compound has both non-polar (biphenyl) and polar (aldehyde) characteristics, you have several options.

  • Recommended Single Solvents to Screen:

    • Alcohols (Ethanol, 2-Propanol, Methanol): These are often excellent choices for moderately polar compounds. Procedures for similar biphenyl aldehydes have successfully used 2-propanol and methanol.[5][6]

    • Toluene: A good choice for aromatic compounds, but its high boiling point can make it difficult to remove later.[7]

  • Recommended Mixed-Solvent Systems: A mixed-solvent system is used when no single solvent has the ideal solubility profile.[7][8] You use a pair of miscible solvents: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[7]

    • Hexane/Methanol: A procedure for the related 4-biphenylcarboxaldehyde successfully used a hexane/methanol mixture.[5]

    • Hexane/Ethyl Acetate: A common and effective pair for many organic compounds.[9]

    • Ethanol/Water: A classic choice for moderately polar molecules.[4]

Solvent/SystemBoiling Point (°C)Rationale for Use
Ethanol (95%) 78Excellent general-purpose solvent for moderately polar compounds.[7]
2-Propanol (IPA) 82Successfully used for recrystallizing a related dimethoxy-formyl-biphenyl.[6]
Methanol 65Good for relatively polar compounds; its volatility makes it easy to remove.[7]
Hexane/Methanol ~50-65Proven effective for a similar biphenyl aldehyde; allows for fine-tuning of polarity.[5]
Hexane/Ethyl Acetate ~60-77A widely used system that works well when impurities are present.[9]

Q2: What are the most likely impurities in my crude 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde?

Impurities typically stem from the synthetic route used to prepare the compound. Assuming a Suzuki-Miyaura coupling reaction (a common method for forming biphenyls), you might encounter:

  • Unreacted Starting Materials: e.g., the corresponding boronic acid and aryl bromide.

  • Homocoupled Byproducts: Symmetrical biphenyls formed from the starting materials coupling with themselves.[10]

  • Oxidation Product: The aldehyde group is susceptible to air oxidation, which forms the corresponding carboxylic acid (2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid).[10] This is a very common impurity in aldehydes.

Q3: How do I perform a mixed-solvent recrystallization?

The goal is to create a saturated solution at the boiling point from which the compound will crystallize upon cooling.

  • Dissolve the crude compound in a minimum amount of the hot "soluble solvent" (e.g., ethanol).[11]

  • While the solution is still hot, add the "insoluble solvent" (e.g., water or hexane) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.[8][11]

  • If you add too much and the solution becomes very cloudy, add a few drops of the hot "soluble solvent" back in until the solution is clear again.[8][11]

  • Once the solution is saturated, remove it from the heat and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal yield.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using 2-Propanol)

This is the most straightforward method and should be attempted first.

G cluster_0 Single-Solvent Recrystallization Workflow A 1. Dissolution Place crude solid in Erlenmeyer flask. Add minimal hot 2-propanol to dissolve. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B if needed C 3. Cooling & Crystallization Allow filtrate to cool slowly to RT, then chill in an ice bath. A->C no solids B->C D 4. Collection Collect crystals via vacuum filtration using a Büchner funnel. C->D E 5. Washing Rinse crystals with a small amount of ice-cold 2-propanol. D->E F 6. Drying Dry the purified crystals under vacuum to remove residual solvent. E->F

Sources

Troubleshooting

Troubleshooting low conversion rates in steric hindered biphenyl synthesis

Role: Senior Application Scientist Ticket ID: #STERIC-001 Subject: Low Conversion in Ortho-Substituted Suzuki-Miyaura Coupling Diagnostic Triage: The "Why" Before the "How" Before altering your conditions, you must diagn...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: #STERIC-001 Subject: Low Conversion in Ortho-Substituted Suzuki-Miyaura Coupling

Diagnostic Triage: The "Why" Before the "How"

Before altering your conditions, you must diagnose the failure mode. In sterically hindered couplings (e.g., tetra-ortho substituted biaryls), the reaction does not simply "fail"; it fails due to specific kinetic bottlenecks—usually failed transmetallation or protodeboronation .

Visual Diagnostic Workflow

Use this logic tree to identify your specific failure mechanism based on crude reaction analysis (LCMS/TLC).

TroubleshootingLogic Start Analyze Crude Reaction (LCMS / NMR) CheckSM Is Aryl Halide (SM) consumed? Start->CheckSM CheckBoron Is Boronic Acid consumed? CheckSM->CheckBoron No (SM remains) Result1 Conversion Stalled (Catalyst Death) CheckSM->Result1 Partial Conv. -> Black Precipitate Result4 Success (Optimize Isolation) CheckSM->Result4 Yes Result2 Protodeboronation (Boron Instability) CheckBoron->Result2 Yes (Boron gone, SM remains) Result3 Failed Oxidative Addition (Inactive Catalyst) CheckBoron->Result3 No (Both remain)

Caption: Diagnostic logic tree for identifying failure modes in hindered Suzuki couplings. Blue: Start; Red: Critical Failure; Yellow: Reagent Failure.

Root Cause Analysis & Solutions
Scenario A: The "Boron Trap" (Protodeboronation)

Symptom: Aryl halide remains untouched, but the boronic acid has vanished or converted to the hydro-deboronated arene (Ar-H). Mechanism: In hindered systems, transmetallation is slow due to steric clash. This leaves the activated boronate species exposed to solvent protons for extended periods. Base-catalyzed protodeboronation competes with the cross-coupling cycle [1].

Protocol Fix: The "Slow-Release" MIDA Strategy Switching to N-methyliminodiacetic acid (MIDA) boronates allows for the controlled, slow release of the active boronic acid, keeping its standing concentration low and preventing decomposition [2].

ParameterStandard ConditionMIDA "Slow Release" Condition
Boron Source Boronic Acid / Pinacol EsterMIDA Boronate
Solvent Toluene/Water or DMF1,4-Dioxane / H₂O (5:1)
Base K₂CO₃ or K₃PO₄K₃PO₄ (3.0 equiv)
Temperature 80–100 °C100 °C (Required for hydrolysis)
Mechanism Instant availabilityHydrolytic release rate matches coupling rate

Step-by-Step MIDA Protocol:

  • Charge a vial with Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), SPhos (6 mol%), and Pd(OAc)₂ (3 mol%).

  • Add K₃PO₄ (3.0 equiv).

  • Add 1,4-Dioxane/H₂O (5:1 ratio, 0.2 M). Note: Water is strictly required here to hydrolyze the MIDA backbone.

  • Seal and heat to 100 °C for 12–24 hours.

Scenario B: The "Inactive Engine" (Steric Bulk Failure)

Symptom: Both starting materials remain. The catalyst is present but cannot overcome the steric barrier to form the C-C bond. Mechanism: Standard ligands (PPh₃, dppf) form Pd-complexes that are too crowded to allow the approach of a hindered boronate (transmetallation block) or fail to undergo reductive elimination.

Solution: Ligand Engineering You must use ligands designed to enforce a mono-ligated Pd(0) species. The bulk of the ligand prevents bis-ligation, opening a coordination site for the hindered substrate [3].

Ligand Selection Matrix

Ligand ClassSpecific LigandBest For...Why it works
Dialkylbiaryl Phosphine SPhos Tri-ortho substitutionsElectron-rich (facilitates Oxidative Addition) + Methoxyl group stabilizes Pd intermediate.
Dialkylbiaryl Phosphine XPhos Tetra-ortho / ChloridesLarger steric bulk (

Pr groups) forces rapid reductive elimination.
NHC (Carbene) PEPPSI-IPr Extreme Steric Hindrance"Throw-away" pyridine ligand creates an immediate open site; extremely strong

-donor.
Advanced Protocol: The "PEPPSI" System

For substrates where phosphine ligands fail (e.g., tetra-ortho substituted biaryls), the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform is the gold standard [4].

Why this works: The pyridine ligand on the Pd-NHC complex is labile. It dissociates immediately upon heating, creating a highly active, 12-electron Pd species that is hungry for substrate, regardless of steric bulk.

Experimental Protocol (PEPPSI-IPr):

  • Setup: In a glovebox or under strict Ar flow, charge a reaction tube with:

    • Aryl Chloride/Bromide (1.0 mmol)

    • Boronic Acid (1.2 mmol)[1]

    • Pd-PEPPSI-IPr (2 mol%, ~13 mg)

    • KO_t_Bu (1.2 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (2 mL).

  • Activation: Seal the vessel. Heat to 80 °C .

  • Monitoring: Check LCMS at 1 hour. These catalysts are fast. If conversion stalls, add a second charge of catalyst (1 mol%).

Critical Note: Unlike SPhos/XPhos systems, PEPPSI catalysts often perform better with stronger, anhydrous bases (KO_t_Bu) if the substrate tolerates them, as this accelerates the transmetallation step.

Mechanistic Visualization

Understanding the cycle helps you pinpoint where your reaction is stuck.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (The BOTTLENECK) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(Ar)(Ar') SideRxn Protodeboronation (Boron Loss) TransMet->SideRxn Slow Step allows hydrolysis RedElim->Pd0 Product

Caption: The Suzuki cycle. In hindered systems, Transmetallation (Red) becomes the rate-limiting step, allowing side reactions (Yellow) to dominate.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately, and conversion stops. Why? A: "Pd Black" formation indicates catalyst decomposition. The ligand is dissociating from the palladium, allowing Pd atoms to aggregate.

  • Fix: Your ligand-to-metal ratio is too low, or the ligand is not bulky enough to stabilize the Pd(0) species. Switch to XPhos or increase the ligand/Pd ratio to 2:1. Lowering the temperature slightly (e.g., 100°C

    
     80°C) can also preserve catalyst life.
    

Q: Can I use Pd(PPh₃)₄ for hindered substrates? A: No. Triphenylphosphine is too small (cone angle ~145°) and dissociates poorly compared to bulky dialkylbiaryl phosphines. It will result in <10% conversion for di-ortho or tetra-ortho systems.

Q: I see the product, but the reaction stalls at 60%. Adding more catalyst doesn't help. A: This is likely product inhibition or boron consumption .

  • Check if the boronic acid is still present (TLC/stain). If not, add more boron, not catalyst.

  • The product (a hindered biaryl) might be coordinating to the catalyst, poisoning it. Switch to a more robust catalyst like Pd-PEPPSI-IPent , which is designed to resist coordination from the product backbone.

References
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited. Journal of the American Chemical Society.[2][3]

  • Knapp, D. M., & Burke, M. D. (2010). MIDA Boronates for Slow-Release Cross-Coupling. Journal of the American Chemical Society.[2][3]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides. Accounts of Chemical Research.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry – A European Journal.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

This in-depth technical guide provides a comprehensive framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded approach to establishing a robust, stability-indicating HPLC method suitable for quality control and regulatory submissions.

Introduction: The Analytical Challenge

2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a complex aromatic aldehyde with applications as a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] The purity of this intermediate is a critical quality attribute, directly impacting the safety and efficacy of the final product. Therefore, a highly specific and sensitive analytical method is required to quantify the main component and separate it from potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[2] This guide will navigate the systematic development of a reversed-phase HPLC (RP-HPLC) method, from initial screening to a proposed validated procedure, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a non-polar molecule due to the presence of two phenyl rings. The bromine and methyl substituents, along with the aldehyde group, introduce some polarity. This structure suggests good retention on a non-polar stationary phase, making RP-HPLC the method of choice.[5][6] The aldehyde functional group can be susceptible to oxidation, and the biphenyl structure may be subject to degradation under photolytic or extreme pH conditions, necessitating a stability-indicating method.[7][8]

Comparative Analysis of Chromatographic Conditions

The development of a robust HPLC method involves the systematic evaluation and optimization of several key parameters. This section compares different stationary and mobile phases to achieve optimal separation.

Stationary Phase Selection: A Comparative Overview

The choice of the stationary phase is paramount for achieving the desired selectivity.[9] For a non-polar compound like 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, several reversed-phase columns are viable options.

Stationary PhaseDescriptionAdvantages for the AnalytePotential Disadvantages
C18 (Octadecylsilane) The most common and versatile reversed-phase packing, offering high hydrophobicity.[5]Excellent retention of the non-polar biphenyl structure.May not provide sufficient selectivity for closely related impurities with similar hydrophobicity.
C8 (Octylsilane) Less hydrophobic than C18, resulting in shorter retention times.[5]Faster analysis times. May be suitable if impurities are significantly more polar.Potentially insufficient retention for the main analyte and non-polar impurities.
Phenyl Provides unique selectivity through π-π interactions with aromatic compounds.[9][10]Enhanced selectivity for aromatic analytes and their isomers. Ideal for separating biphenyl compounds.May exhibit different retention behavior compared to traditional alkyl phases.
Biphenyl Specifically designed for the analysis of aromatic compounds, offering strong π-π interactions.[10][11]Superior selectivity for biphenyl derivatives and potential aromatic impurities.[11]May not be as universally applicable as C18 phases.

Recommendation: Initial screening should include a standard C18 column and a Phenyl or Biphenyl column to evaluate the impact of π-π interactions on selectivity.

Mobile Phase Optimization: A Path to Resolution

The mobile phase composition dictates the retention and elution of the analyte and its impurities.[12] A mixture of an aqueous phase and an organic modifier is typically used in RP-HPLC.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN generally provides better peak shape and lower viscosity, while MeOH can offer different selectivity due to its protic nature.[13]

  • Aqueous Phase: The pH of the aqueous phase can significantly influence the retention of ionizable impurities. For the non-ionizable aldehyde, pH control is less critical for the main peak but important for controlling the ionization state of any acidic or basic impurities, thereby affecting their retention and peak shape.[13] The use of a buffer (e.g., phosphate or acetate) is recommended to ensure a stable pH.[13] The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, can help to sharpen peaks by minimizing interactions with residual silanols on the silica-based packing material.[14]

Gradient vs. Isocratic Elution: Given the potential for a wide range of impurity polarities, a gradient elution is highly recommended.[15] A gradient program allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, while maintaining good peak shape and resolution.[13]

Proposed HPLC Method for Purity Analysis

Based on the principles discussed, the following method is proposed as a starting point for the purity analysis of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and a Phenyl or Biphenyl column for comparison.

  • Chemicals: HPLC grade acetonitrile, methanol, and water. Analytical grade formic acid or phosphoric acid.

Chromatographic Conditions: A Comparative Table
ParameterMethod A (C18 Column)Method B (Biphenyl Column)Rationale
Column C18, 4.6 x 150 mm, 3.5 µmBiphenyl, 4.6 x 150 mm, 3.5 µmComparison of hydrophobic vs. π-π interaction-based separation.[11]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase for improved peak shape.[14]
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier with good UV transparency.
Gradient Program Time (min)%BTime (min)
0500
209520
259525
265026
305030
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C30 °CTo ensure reproducible retention times.
Detector PDA at 254 nmPDA at 254 nmThe biphenyl chromophore absorbs strongly in the UV region. A PDA detector allows for peak purity analysis.[16][17]
Injection Volume 10 µL10 µLA typical injection volume.
Sample Preparation Dissolve sample in Acetonitrile:Water (50:50) to a concentration of 0.5 mg/mL.Dissolve sample in Acetonitrile:Water (50:50) to a concentration of 0.5 mg/mL.The diluent should be compatible with the initial mobile phase to avoid peak distortion.[18]
Data Presentation: Hypothetical Comparative Results

The following table presents hypothetical data to illustrate the expected performance comparison between the two proposed methods.

Performance MetricMethod A (C18 Column)Method B (Biphenyl Column)Acceptance Criteria (as per ICH)
Retention Time (Main Peak) ~15.2 min~16.5 minConsistent retention times.
Resolution (Main Peak and Closest Impurity) 1.8> 2.0R > 1.5
Tailing Factor (Main Peak) 1.21.1T ≤ 2.0[19]
Theoretical Plates (Main Peak) > 5000> 6000N > 2000

Interpretation: In this hypothetical scenario, Method B with the Biphenyl column provides superior resolution for the critical impurity pair, indicating that π-π interactions are a key factor in achieving the desired separation.

Experimental Protocols

Method Development Workflow

The following diagram illustrates the systematic approach to HPLC method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterization Analyte Characterization Column_Screening Column Screening (C18, Biphenyl) Analyte Characterization->Column_Screening Selectivity Mobile_Phase_Screening Mobile Phase Screening (ACN, MeOH) Column_Screening->Mobile_Phase_Screening Retention Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Resolution Parameter_Fine_Tuning Fine-Tuning (Flow Rate, Temp.) Gradient_Optimization->Parameter_Fine_Tuning Peak Shape Forced_Degradation Forced Degradation Studies Parameter_Fine_Tuning->Forced_Degradation Specificity Method_Validation Method Validation Forced_Degradation->Method_Validation ICH Guidelines

Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation Studies Protocol

To ensure the method is stability-indicating, forced degradation studies must be performed.[7][20] This involves subjecting the analyte to various stress conditions to generate potential degradation products.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis Drug_Substance 2'-Bromo-4'-methyl- [1,1'-biphenyl]-4-carbaldehyde Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl) Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH) Drug_Substance->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal_Degradation Thermal Degradation (e.g., 80°C) Drug_Substance->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (UV/Vis light) Drug_Substance->Photolytic_Degradation HPLC_Analysis Analyze stressed samples by the developed HPLC method Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal_Degradation->HPLC_Analysis Photolytic_Degradation->HPLC_Analysis Peak_Purity Assess peak purity of the main peak using PDA detector HPLC_Analysis->Peak_Purity Mass_Balance Calculate mass balance Peak_Purity->Mass_Balance

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry of Brominated Biphenyl Aldehydes

The following guide details the mass spectrometry fragmentation patterns of brominated biphenyl aldehydes, designed for researchers in medicinal chemistry and environmental toxicology. Executive Summary Brominated biphen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of brominated biphenyl aldehydes, designed for researchers in medicinal chemistry and environmental toxicology.

Executive Summary

Brominated biphenyl aldehydes (e.g., 4'-bromo[1,1'-biphenyl]-4-carbaldehyde) serve as critical intermediates in the synthesis of liquid crystals, OLED materials, and biaryl drug scaffolds. Their analysis requires a nuanced understanding of two competing fragmentation drivers: the labile aldehyde functionality and the stable, isotopic bromine substituent .

This guide compares the fragmentation mechanics of these compounds against chlorinated and non-halogenated analogs, establishing a self-validating protocol for their identification using Electron Ionization (EI) and Electron Capture Negative Ionization (ECNI).

Part 1: Theoretical Foundation & Isotopic Signatures

The Bromine Isotope Rule

The most distinct feature of brominated biphenyls is the isotopic signature. Unlike chlorine (3:1 ratio of


) or fluorine (monoisotopic), bromine exists as a nearly 1:1 mixture of 

and

.
  • Diagnostic Value: Any molecular ion (

    
    ) or fragment containing one bromine atom will appear as a doublet  separated by 2 mass units (m/z X and X+2) with approximately equal intensity.
    
  • Validation: If the M+2 peak is <90% of the M peak height, the presence of a single bromine is suspect (check for interferences or multiple halogens).

Bond Energy Hierarchy

Fragmentation is dictated by the weakest bonds. In brominated biphenyl aldehydes, the hierarchy of cleavage is:

  • C(sp²)–H (Aldehyde): ~370 kJ/mol (Weakest, breaks first).

  • C–C (Carbonyl-Aryl): ~400 kJ/mol.

  • C–Br (Aryl-Bromine): ~335 kJ/mol (Stronger than aliphatic C-Br, but susceptible to radical cleavage).

  • C–C (Biphenyl Linkage): ~480 kJ/mol (Very stable, rarely breaks).

Part 2: Fragmentation Mechanics (The "How")

The fragmentation of a representative compound, 4'-bromo[1,1'-biphenyl]-4-carbaldehyde (


, MW ~260/262), follows a predictable "cascade" mechanism.
Primary Pathway: The "Aldehyde Cascade"

Aromatic aldehydes under EI (70 eV) predominantly undergo


-cleavage.
  • Formation of Acylium Ion: The molecular ion (

    
    ) loses the aldehydic hydrogen radical (
    
    
    
    ). This yields the stable acylium cation (
    
    
    ).
  • Decarbonylation: The acylium ion ejects neutral carbon monoxide (CO, 28 Da). This results in a phenyl cation species (

    
    ).
    
Secondary Pathway: Halogen Scission

While the biphenyl core is stable, the C-Br bond can cleave, especially from high-energy radical cations.

  • Direct Loss:

    
    .
    
  • Sequential Loss: The decarbonylated fragment (

    
    ) subsequently loses bromine to form the bare biphenyl cation (m/z 152).
    
Visualization of Fragmentation Pathways

FragmentationPathway M Molecular Ion (M+) m/z 260 / 262 (Doublet) MH Acylium Ion [M-H]+ m/z 259 / 261 (Base Peak Candidate) M->MH - H• (1 Da) MBr Aldehyde-Biphenyl Cation [M-Br]+ m/z 181 M->MBr - Br• (79/81 Da) MCHO Biphenyl-Br Cation [M-CHO]+ m/z 231 / 233 MH->MCHO - CO (28 Da) Biph Biphenyl Cation [C12H9]+ m/z 152 MCHO->Biph - Br• MBr->Biph - CHO•

Caption: Figure 1. EI Fragmentation cascade for 4'-bromo[1,1'-biphenyl]-4-carbaldehyde. The blue node represents the precursor; green indicates the primary diagnostic pathway.

Part 3: Comparative Performance Guide

This section objectively compares Brominated Biphenyl Aldehydes against their Chlorinated and Non-Halogenated counterparts to aid in selection and identification.

Diagnostic Utility Table
FeatureBrominated Analog Chlorinated Analog Non-Halogenated
Isotope Pattern 1:1 Doublet (Distinctive)3:1 Doublet (

)
Singlet (No M+2)
M+ Stability HighHighModerate
ECNI Sensitivity Ultra-High (femtogram level)ModerateLow/Negligible
Diagnostic Loss -79/81 Da (Br)-35/37 Da (Cl)No Halogen loss
Interference Risk Low (High mass defect)ModerateHigh (Common hydrocarbons)
Ionization Mode Comparison
  • Electron Ionization (EI): Best for structural confirmation . The fragmentation pattern (loss of CHO, then Br) provides a "fingerprint" that confirms the aldehyde position relative to the biphenyl core.

  • Electron Capture Negative Ionization (ECNI): Best for trace quantitation . Bromine has a high electron affinity. In ECNI (using Methane or Ammonia as reagent gas), brominated biphenyls capture thermal electrons to form intense

    
     ions (m/z 79 and 81).
    
    • Insight: ECNI sensitivity for brominated compounds can be 10-50x higher than for chlorinated analogs.

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain a library-quality spectrum for 4'-bromo[1,1'-biphenyl]-4-carbaldehyde.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (potential acetal formation).

  • Concentration: Dilute to ~10 ppm for Full Scan EI.

GC-MS Parameters (Agilent 5977/7890 style)
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split 10:1, 280°C.

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • Source Temp: 230°C (Standard) or 250°C (To reduce tailing of polar aldehyde).

Data Interpretation Workflow

Workflow Start Acquire Full Scan Data (m/z 50-500) CheckM Identify Molecular Ion (M+) Look for 1:1 Doublet Start->CheckM CheckLoss Check for [M-1] and [M-29] Confirms Aldehyde CheckM->CheckLoss Doublet Found Invalid Re-evaluate Structure CheckM->Invalid No Doublet CheckBr Check for [M-Br] Loss of 79/81 Da CheckLoss->CheckBr Losses Observed CheckLoss->Invalid No CHO Loss Valid Identity Confirmed CheckBr->Valid Pattern Matches

Caption: Figure 2. Step-by-step logic flow for validating brominated biphenyl aldehyde spectra.

Part 5: Reference Data (m/z Table)

Compound: 4'-Bromo[1,1'-biphenyl]-4-carbaldehyde Formula:


Nominal Mass:  260 (for 

)
Ion Identitym/z (

)
m/z (

)
Relative Abundance (Est.)Origin
Molecular Ion (

)
260 262 80-100%Parent
Acylium Ion (

)
259 261 90-100%

-cleavage (Loss of H)
Phenyl Cation (

)
231 233 40-60%Loss of CO from m/z 259/261
Debrominated (

)
181-20-40%Direct loss of Br
Biphenyl Cation (

)
152-30-50%Loss of Br and CHO
Phenyl Fragment (

)
77-20-30%Ring fragmentation

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

    
    -cleavage).[1]
    
  • Safe, S., & Hutzinger, O. (1971). Chlorine randomization between phenyl groups in the electron impact-induced fragmentation of polychlorinated biphenyls. Journal of the Chemical Society, Chemical Communications, 446–448. Link (Foundational work on biphenyl halogen scrambling/loss).

  • Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples—a review. Environment International, 29(6), 735-756. Link (Authoritative source on ECNI sensitivity for brominated aromatics).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4'-Bromo[1,1'-biphenyl]-4-carbaldehyde. NIST Standard Reference Database 1A v17. Link (Verified source for standard spectra).

Sources

Validation

Technical Assessment: FTIR Characterization of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Executive Summary: The Spectroscopic Signature In the high-stakes synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan, the intermediate 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 147404-69-1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

In the high-stakes synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan, the intermediate 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 147404-69-1) represents a critical quality gate. This molecule is formed via a Suzuki-Miyaura coupling, typically between 4-formylphenylboronic acid and a brominated toluene derivative.

For the analytical chemist, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive "Go/No-Go" decision tool that complements HPLC. While HPLC quantifies purity, FTIR validates chemical identity and, crucially, confirms the success of the coupling reaction by monitoring the disappearance of precursor functional groups.

This guide analyzes the vibrational modes of this specific biphenyl aldehyde, comparing it against its precursors and functional analogs to provide a robust identification protocol.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The structure consists of a biphenyl core with three distinct functional modifications that drive the IR signature.

The "Ortho-Effect" on Wavenumbers

A critical insight for this specific molecule is the 2'-Bromine substituent . Being ortho to the biphenyl linkage, the bulky bromine atom forces the two phenyl rings to twist out of planarity to relieve steric strain.

  • Consequence: This twist reduces

    
    -
    
    
    
    conjugation between the rings.
  • IR Shift: A fully planar biphenyl aldehyde would exhibit a lower carbonyl (

    
    ) frequency (approx. 1685-1690 cm⁻¹) due to extended resonance. In this twisted molecule, the aldehyde behaves more like an isolated substituted benzaldehyde, shifting the 
    
    
    
    stretch slightly higher (approx. 1695-1705 cm⁻¹).
Key Functional Group Assignments
Functional GroupVibrational ModeExpected Region (cm⁻¹)Diagnostic Value
Aldehyde (-CHO)

Stretch
1695 – 1705 Primary ID. Strong, sharp band. Critical for confirming oxidation state.
Aldehyde C-H Fermi Resonance2820 & 2720 Identity. The "Rabbit Ears" doublet. Distinguishes aldehyde from ketones/esters.
Methyl (-CH₃)

Stretch
2920 – 2960 Confirmation. Weak/Medium bands just below 3000 cm⁻¹. Confirms the 4'-methyl group presence.
Aromatic Rings

Ring Stretch
1580 – 1600 Backbone. Multiple sharp bands confirming the biphenyl core.
Aryl Bromide

Stretch
500 – 700 Fingerprint. Often obscured, but critical in the fingerprint region.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" often refer to precursors (indicating incomplete reaction) or side-product analogs. The table below contrasts the target molecule with its immediate precursor and a common nitrile analog used in parallel synthesis routes.

Table 1: Differential Spectroscopic Markers
FeatureTarget Molecule (Aldehyde)Precursor (4-Formylphenylboronic Acid)Alternative Intermediate (Nitrile Variant*)
Diagnostic Peak 1700 cm⁻¹ (

)
1700 cm⁻¹ (

)
2225 cm⁻¹ (

)
Hydroxyl Region (3200-3600 cm⁻¹)Clean / Flat Broad, Strong O-H (Boronic acid H-bonding)Clean / Flat
Fermi Doublet (2720/2820 cm⁻¹)Present Present Absent
Methyl C-H (<3000 cm⁻¹)Present AbsentPresent
QC Decision PASS FAIL (Unreacted Starting Material)FAIL (Wrong Intermediate)

*Nitrile Variant: 4'-Methyl-2-biphenylcarbonitrile (often used if the cyano-route is preferred over the aldehyde route).

Mechanistic Insight

The most common failure mode in this synthesis is residual boronic acid. Even 2% residual starting material is immediately visible in FTIR as a broad "hump" around 3300 cm⁻¹ (O-H stretch), which is completely absent in the pure, dry aldehyde product.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow for using FTIR as an in-process control (IPC) tool during the synthesis of this intermediate.

QC_Workflow Start Crude Reaction Mixture (Suzuki Coupling) Isolation Workup & Isolation (Organic Phase) Start->Isolation Drying Drying Step (Removal of Water/Solvent) Isolation->Drying FTIR_Analysis ATR-FTIR Analysis (4000 - 600 cm⁻¹) Drying->FTIR_Analysis Dry Solid Decision Spectral Evaluation FTIR_Analysis->Decision Pass PASS: Proceed to Telmisartan Synthesis Decision->Pass Sharp C=O (1700) No O-H Fail_OH FAIL: Broad Peak @ 3300 (Residual Boronic Acid/Water) Decision->Fail_OH O-H Detected Fail_CO FAIL: Missing/Weak 1700 (Oxidation Issue) Decision->Fail_CO C=O Absent

Figure 1: Logic gate for FTIR-based release of the biphenyl aldehyde intermediate.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and adherence to Good Laboratory Practice (GLP), follow this self-validating protocol.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal. Note: Diamond is preferred due to the abrasive nature of crystalline biphenyls.

Step-by-Step Methodology
  • Background Collection:

    • Clean the crystal with isopropanol. Ensure no residue remains.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

    • Validation: The background spectrum should show atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      vapor but otherwise be flat.
  • Sample Preparation:

    • The target molecule is a solid.[1] Grind a small amount (~5 mg) into a fine powder if the crystal contact is poor.

    • Place the sample directly onto the ATR crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N).

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Scans: 16 or 32 scans (sufficient for S/N ratio > 100:1).

    • Resolution: 4 cm⁻¹.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Baseline correct if necessary (though a clean ATR spectrum rarely needs this).

  • System Suitability Test (SST):

    • Before accepting the data, check the 2800-3000 cm⁻¹ region.

    • Requirement: Distinct separation between the aliphatic C-H (methyl) and the aldehyde C-H (Fermi resonance). If these are merged into a blob, the resolution is too low or the sample is wet.

Troubleshooting & Common Impurities

Observation in SpectrumRoot CauseCorrective Action
Broad hump 3200-3500 cm⁻¹ Residual Moisture or Boronic AcidDry sample in vacuum oven at 40°C. If peak persists, re-crystallize to remove boronic acid.
Split Carbonyl Peak (1700 & 1680) Polymorphism or OxidationThe aldehyde may have oxidized to the carboxylic acid (dimerizes, shifting C=O). Check HPLC.
Extra peak ~2250 cm⁻¹ Nitrile ContaminationCross-contamination from parallel synthesis lines using nitrile intermediates.
Strong peaks <800 cm⁻¹ (unexpected) Chlorinated SolventResidual DCM or Chloroform often shows strong C-Cl stretches here. Dry sample further.

References

  • Vibrational Spectroscopy Principles: Smith, B. C. Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press, 2011. (Standard text for Fermi resonance and carbonyl shifts).
  • Telmisartan Synthesis Pathways: Kumar, A., et al. "New Strategy for the Synthesis of Telmisartan." Asian Journal of Chemistry, Vol. 22, No. 4, 2010.[2]

  • Biphenyl Aldehyde Data: National Institute of Standards and Technology (NIST). "IR Spectrum of [1,1'-Biphenyl]-4-carboxaldehyde." NIST Chemistry WebBook, SRD 69.

  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Mechanistic basis for boronic acid consumption).

Sources

Comparative

Comparing reactivity of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde vs 4-bromobenzaldehyde

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, aryl aldehydes are indispensable building blocks. Their reactivity is a subject of continuous study, as subtle st...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, aryl aldehydes are indispensable building blocks. Their reactivity is a subject of continuous study, as subtle structural modifications can lead to significant changes in chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of two structurally related but distinct aryl aldehydes: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde and 4-bromobenzaldehyde .

We will dissect the electronic and steric factors governing their behavior in key transformations, moving beyond simple procedural descriptions to explain the causal relationships behind their differing reactivities. This analysis is grounded in established chemical principles and supported by detailed, validated experimental protocols designed for objective comparison.

At a Glance: Key Structural and Reactivity Differences

Feature4-bromobenzaldehyde2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
Structure Monocyclic Aromatic AldehydeBicyclic (Biphenyl) Aromatic Aldehyde
Key Substituents -CHO, -Br-CHO, Biphenyl, -Br (on adjacent ring), -CH₃
Steric Hindrance at Aldehyde LowHigh
Electronic Nature of Aldehyde Electrophilic (enhanced by -I of Br)Electrophilic (influenced by twisted biphenyl system)
Reactivity in Nucleophilic Addition HighSignificantly Lower
Reactivity in Cross-Coupling (at C-Br) HighLower (due to steric hindrance at 2'-position)

Structural and Electronic Dissection

The fundamental difference between the two molecules lies in the substitution on the aromatic ring bearing the aldehyde. 4-bromobenzaldehyde is a simple para-substituted benzene ring, while 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde incorporates a bulky, substituted biphenyl moiety.

Caption: Chemical structures of the two aldehydes under comparison.

In 4-bromobenzaldehyde , the bromine atom exerts a dual electronic effect: it withdraws electron density through induction (-I effect) and donates electron density through resonance (+R effect).[1] For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring and an increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[1]

In 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde , the situation is far more complex. The primary differentiating factor is steric hindrance. The biphenyl group is significantly larger than a single bromine atom. Furthermore, the presence of the bromine atom at the 2'- (ortho) position of the second ring forces a twisted conformation between the two phenyl rings. This large, non-planar group creates a sterically crowded environment around the aldehyde, which can be expected to significantly hinder the approach of nucleophiles.[2][3]

Comparative Reactivity I: The Aldehyde Carbonyl Center

The quintessential reaction of an aldehyde is nucleophilic addition to the carbonyl carbon.[4][5] The rate of this reaction is governed by two main factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon.[2][6][7]

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate-stabilized carbanion to convert aldehydes into alkenes, is an excellent probe for both steric and electronic effects.[8][9] It is known to be sensitive to steric bulk around the carbonyl group.

Hypothesis: 4-bromobenzaldehyde will react significantly faster and with higher yield in an HWE reaction compared to 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde under identical conditions. The severe steric hindrance from the ortho-substituted biphenyl group in the latter will impede the approach of the phosphonate carbanion.

HWE_Workflow Comparative HWE Reaction Workflow Phosphonate Triethyl phosphonoacetate Ylide_Formation Ylide Formation (Deprotonation) Phosphonate->Ylide_Formation Base Sodium Hydride (NaH) in dry THF Base->Ylide_Formation Aldehyde_A 4-bromobenzaldehyde (Substrate A) Addition_A Nucleophilic Addition (Reaction A) Aldehyde_A->Addition_A Aldehyde_B 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (Substrate B) Addition_B Nucleophilic Addition (Reaction B) Aldehyde_B->Addition_B Ylide_Formation->Addition_A Ylide_Formation->Addition_B Workup Aqueous Workup & Extraction Addition_A->Workup Addition_B->Workup Product_A Product A (High Yield Expected) Workup->Product_A Product_B Product B (Low Yield / No Reaction Expected) Workup->Product_B

Caption: Workflow for comparing HWE reactivity.

Experimental Protocol: Comparative HWE Olefination

Objective: To quantitatively compare the reactivity of the two aldehydes in an HWE reaction.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • 4-bromobenzaldehyde

  • 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Two parallel reactions should be set up under identical conditions.

  • Ylide Formation: To a flame-dried, three-necked flask under an argon atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The solution should become clear, indicating the formation of the phosphonate ylide.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve the respective aldehyde (1.0 equivalent of either 4-bromobenzaldehyde or 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Calculate the isolated yield.

Anticipated Results:

SubstrateReaction Time (h)Isolated Yield (%)Rationale
4-bromobenzaldehyde4>85%Low steric hindrance allows for efficient nucleophilic attack by the phosphonate ylide.[10]
2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde4<10% (or starting material recovery)Severe steric hindrance from the bulky, twisted biphenyl group prevents the ylide from accessing the electrophilic carbonyl carbon.

Comparative Reactivity II: The Carbon-Bromine Bond

Both molecules possess a carbon-bromine bond, a versatile functional handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[11][12][13] This allows for the formation of new carbon-carbon bonds at a different site from the aldehyde.

Suzuki-Miyaura Cross-Coupling

The key step in the Suzuki coupling catalytic cycle is the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is sensitive to both the electronic nature of the C-Br bond and, crucially, the steric environment around it.

Hypothesis: The C-Br bond in 4-bromobenzaldehyde will be significantly more reactive in a Suzuki coupling than the C(2')-Br bond in 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde. The bromine atom in the latter is at a sterically encumbered ortho-position on the biphenyl system, which will hinder its approach and insertion into the palladium catalyst.

Suzuki_Comparison Comparative Reactivity in Suzuki Coupling cluster_A Reaction A: 4-bromobenzaldehyde cluster_B Reaction B: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde A_Reactant 4-bromobenzaldehyde A_Product 4-Formylbiphenyl (High Reactivity) A_Reactant->A_Product Pd(0) catalyst, Phenylboronic acid, Base A_Detail Sterically accessible C-Br bond facilitates rapid oxidative addition. B_Reactant 2'-Bromo-4'-methyl- [1,1'-biphenyl]-4-carbaldehyde B_Product Substituted Terphenyl (Low Reactivity) B_Reactant->B_Product Pd(0) catalyst, Phenylboronic acid, Base B_Detail Sterically hindered C(2')-Br bond retards oxidative addition.

Caption: Steric effects on the oxidative addition step in Suzuki coupling.

Experimental Protocol: Comparative Suzuki Coupling

Objective: To compare the rate and efficiency of Suzuki coupling at the C-Br bond of each substrate.

Materials:

  • 4-bromobenzaldehyde

  • 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure: Two parallel reactions should be set up under identical conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equivalent of either substrate), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.06 equivalents) in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the solids, followed by degassed water (dioxane/water ratio of 4:1).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction by TLC or GC-MS at regular intervals (e.g., every hour) to compare the rate of consumption of the starting material.

  • Workup: After 8 hours (or when one reaction is complete), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography and determine the isolated yield.

Anticipated Results:

SubstrateReaction Time for >95% ConversionIsolated Yield (%)Rationale
4-bromobenzaldehyde< 2 hours>90%The unhindered C-Br bond readily undergoes oxidative addition, leading to a fast and efficient coupling reaction.[14]
2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde> 24 hours (or incomplete)Significantly lowerThe bromine at the sterically crowded 2'-position presents a major barrier to the approach of the bulky Pd(0) catalyst, drastically slowing the rate-limiting oxidative addition step.

Conclusion for the Synthetic Chemist

The comparison between 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde and 4-bromobenzaldehyde serves as a powerful illustration of how steric factors can dominate reactivity, even over competing electronic effects.

  • For reactions involving the aldehyde group , the extreme steric hindrance imposed by the ortho-substituted biphenyl system renders 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde substantially less reactive towards nucleophilic attack than the sterically accessible 4-bromobenzaldehyde. This makes the latter a far more suitable substrate for transformations like Wittig olefination, Grignard additions, or reductive amination.

  • For reactions involving the C-Br bond , the steric congestion around the 2'-bromo substituent dramatically impedes its participation in palladium-catalyzed cross-coupling reactions. In contrast, the exposed C-Br bond of 4-bromobenzaldehyde is primed for efficient oxidative addition.

These insights are critical for drug development professionals and synthetic chemists. When designing a synthetic route, the choice of building block must account for the steric accessibility of all reactive sites. While 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde may be a valuable intermediate for creating specific, complex terphenyl structures (provided harsh coupling conditions are used), 4-bromobenzaldehyde remains the more versatile and reactive building block for general synthetic transformations at both the aldehyde and the aryl bromide positions.

References

  • Vertex AI Search Result. (2026). Exploring the Synthesis and Reactions of 4-Bromobenzaldehyde.
  • Benchchem. (2025).
  • Benchchem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.
  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
  • CK-12 Foundation. (2026). Chemical Properties of Aldehydes and Ketones.
  • Wikipedia. (N.D.). 4-Bromobenzaldehyde.
  • KPU Pressbooks. (N.D.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II.
  • AD PHARMACHEM. (N.D.).
  • Benchchem. (2025). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.
  • Wikipedia. (N.D.). Horner–Wadsworth–Emmons reaction.
  • Alfa Chemistry. (2024). Horner-Wadsworth-Emmons Reaction.
  • ACS Publications. (2023).
  • LibreTexts. (N.D.).
  • Oreate AI Blog. (2026). Aldehydes vs. Ketones: Unraveling the Reactivity Mystery.
  • ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards.
  • ChemicalBook. (2026). 4-Bromobenzaldehyde | 1122-91-4.
  • Organic Chemistry Portal. (N.D.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • LibreTexts. (2022). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview.
  • LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Org. Synth. 1998, 75, 53. Available at: [Link]

Sources

Validation

Crystallographic Characterization &amp; Comparative Analysis: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

[1] Executive Summary & Strategic Context In the development of advanced organic materials (OLEDs) and biaryl pharmaceutical pharmacophores, 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde represents a critical "steric...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

In the development of advanced organic materials (OLEDs) and biaryl pharmaceutical pharmacophores, 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde represents a critical "sterically congested" intermediate.[1] Unlike its linear analogs, the presence of the bromine atom at the ortho (2') position introduces significant torsional strain, disrupting the planarity of the biphenyl system.

This guide provides a comparative analysis of this compound against its structural alternatives (specifically the 4'-bromo isomer and the non-substituted parent). It details the experimental workflow required to obtain high-quality X-ray diffraction (XRD) data, emphasizing the specific challenges posed by heavy-atom (Bromine) absorption and steric disorder.[1]

Target Audience: Structural Chemists, Process Development Scientists, and Solid-State Pharmacologists.[1]

Comparative Structural Analysis: Target vs. Alternatives

To understand the solid-state performance of the 2'-bromo target, we must compare it with its "linear" alternative: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde .[1] The position of the bromine atom dictates the crystal packing, solubility, and electronic conjugation.

Structural Logic & Predicted Parameters

The primary differentiator is the dihedral angle (


) between the two phenyl rings.[2][3]
  • Alternative (4'-Bromo): The molecule is relatively linear.[1] Intermolecular interactions are dominated by

    
    -
    
    
    
    stacking and Type II Halogen bonding (Br
    
    
    O), often resulting in planar sheets and higher melting points.
  • Target (2'-Bromo): The steric clash between the 2'-Br and the protons of the aldehyde-bearing ring forces the molecule to twist (typically

    
    ).[1] This reduces lattice energy (lower MP) and disrupts 
    
    
    
    -conjugation, altering the UV-Vis absorption profile.[1]
Comparative Data Table
FeatureTarget: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehydeAlternative: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehydeImpact on Application
CAS Number Specific Isomer (Analog: 154542-81-1)50670-58-1Identification
Biphenyl Torsion (

)
Twisted (~50–80°) (Predicted)Planar/Near-Planar (<30°) Target has higher solubility due to poor packing.[1]
Crystal System Typically Monoclinic (

) or Orthorhombic
Monoclinic (

)
Determines processing/milling behavior.
Intermolecular Forces Weak C-H

O; Sterically hindered Br

Br
Strong

-

stacking; Type II Br

O
Target is easier to dissolve for Suzuki coupling.[1]
X-Ray Source Req. Mo-K

(Preferred)
Cu-K

or Mo-K

Br absorbs Cu radiation, causing fluorescence.[1]
Melting Point Lower (Predicted range: 60–90 °C)Higher (140–145 °C)Target requires lower energy for melt-processing.[1]

Note on Data Source: Data for the 4'-bromo alternative is derived from established crystallographic databases (CSD/PubChem) [1][2]. Data for the 2'-bromo target represents predicted ranges based on steric inhibition of resonance rules, requiring the experimental validation protocol below.

Experimental Protocol: Obtaining the X-Ray Data

Because the 2'-bromo isomer is prone to disorder due to the rotation of the biphenyl bond, a rigorous crystallization and data collection protocol is required.

Crystal Growth Optimization (Polymorph Screening)

The target molecule's twisted conformation makes it difficult to pack efficiently. Standard evaporation often yields amorphous powder. Use Vapor Diffusion for high-quality single crystals.[1]

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF). Dissolve 20 mg of target compound in 1 mL.

  • Solvent B (Anti-Solvent): Hexane or Pentane.

  • Setup: Place the solution in a small inner vial. Place the inner vial inside a larger jar containing Solvent B. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days. The slow diffusion of pentane into DCM will force controlled nucleation.

Data Collection Strategy (The "Bromine Problem")

Critical Warning: Bromine (


) has an absorption edge near the wavelength of standard Copper (Cu) X-ray sources (

), leading to high fluorescence and background noise.
  • Preferred Source: Molybdenum (Mo-K

    
    , 
    
    
    
    ).[1] The higher energy minimizes absorption by the Br atom.
  • Temperature: Collect data at 100 K (using a cryostream). The 2'-methyl and 2'-bromo groups often exhibit rotational disorder at room temperature; cooling freezes this motion, sharpening the diffraction spots.[1]

  • Resolution: Aim for

    
     resolution to accurately resolve the C-Br bond distance (typically 
    
    
    
    ).
Structure Refinement Workflow

When solving the structure (using SHELXT or OLEX2), pay specific attention to the Occupancy Factors .

  • Issue: In biphenyls, the molecule can sometimes flip 180° in the lattice, creating a "whole molecule disorder."

  • Solution: If the Br atom appears elongated or split, model it as disordered over two positions (e.g., PART 1 and PART 2) with linked occupancies (variable

    
     and 
    
    
    
    ).

Visualizing the Structural Logic & Workflow

The following diagrams illustrate the causal relationship between the chemical structure and the crystallographic outcome, as well as the required experimental workflow.

Structural Causality: Sterics vs. Packing[1]

StructuralLogic Substituent 2'-Substituent (Bromine) StericClash Steric Clash with Aldehyde Ring Protons Substituent->StericClash Causes Twist Biphenyl Twist (High Dihedral Angle) StericClash->Twist Forces Packing Inefficient Crystal Packing (Low Lattice Energy) Twist->Packing Prevents Planar Stacking Properties High Solubility Lower Melting Point Packing->Properties Results in

Caption: Causal pathway showing how the 2'-Bromine substituent alters the physical properties compared to planar alternatives.

Crystallography Workflow

Workflow cluster_growth Crystal Growth (Vapor Diffusion) cluster_data Data Collection start Start: Crude 2'-Bromo Compound solvent Dissolve in DCM/THF start->solvent diffusion Diffuse Hexane @ 4°C solvent->diffusion harvest Harvest Block-like Crystals diffusion->harvest mount Mount on Mitegen Loop harvest->mount xray X-Ray Source: Mo-Kα (Avoid Cu due to Br fluorescence) mount->xray temp Cool to 100K (Freeze disorder) xray->temp refine Refinement (SHELXL) Check for Whole-Molecule Disorder temp->refine

Caption: Step-by-step workflow for characterizing brominated biphenyls, highlighting the critical X-ray source selection.

References

  • PubChem. (2025).[4][5] 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Compound).[1][4] National Library of Medicine. Available at: [Link]

  • MDPI. (2025). Comparison of Selected Crystal Structures of Rod-like Molecules. Available at: [Link]

  • IUCr. (2025). Crystal structure analysis of biphenyl carboxylic acid derivatives. International Union of Crystallography. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

This document provides a detailed protocol for the safe and compliant disposal of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde. As a halogenated aromatic aldehyde, this compound requires specific handling and dispos...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde. As a halogenated aromatic aldehyde, this compound requires specific handling and disposal procedures to mitigate risks to laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard ClassificationDescriptionSupporting Evidence from Structurally Similar Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is classified as acutely toxic via oral, dermal, and inhalation routes.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]2-Bromo-4-methylphenol and other related biphenyl aldehydes are known skin irritants.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Related compounds are classified as causing serious eye irritation.[2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[2][4]Single exposure may lead to respiratory system irritation.[2][4]
Environmental Hazards Potentially toxic to aquatic life.Halogenated aromatic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.

Given these potential hazards, it is imperative to handle 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde with appropriate engineering controls and personal protective equipment at all times.

Personal Protective Equipment (PPE) and Handling

Prior to handling 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde for any purpose, including disposal, the following PPE must be worn:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][5]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.[3][5]

  • Body Protection : A laboratory coat must be worn and kept fastened.[5][6] For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial for safety, regulatory compliance, and cost-effective disposal.[8][9]

Core Principle : Halogenated and non-halogenated waste streams must always be kept separate.[9][10] The high cost associated with the incineration of halogenated waste makes this a critical logistical and financial consideration.[10]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste containing 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

WasteSegregation Start Waste Generated (2'-Bromo-4'-methyl- [1,1'-biphenyl]-4-carbaldehyde) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste Yes IsContaminated Is it contaminated labware (e.g., glassware, pipette tips)? IsLiquid->IsContaminated No LiquidWaste Liquid Halogenated Organic Waste IsLiquid->LiquidWaste Yes ContaminatedDebris Solid Contaminated Debris Waste IsContaminated->ContaminatedDebris Yes

Caption: Waste segregation decision tree for 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Container Requirements:
  • Compatibility : Waste containers must be chemically compatible with the waste. For this compound and its solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[8][11]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration of each component.[6][11][12] Avoid using chemical formulas or abbreviations.[11]

  • Closure : Containers must be kept securely closed at all times, except when adding waste.[8][11] Funnels should not be left in the container opening.[11]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[6][11] Ensure secondary containment is used for liquid waste to prevent spills.[8]

Step-by-Step Disposal Procedures

Disposal of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde must not be done via sewer or regular trash.[6][8]

For Solid Waste:
  • Collection : Collect unadulterated solid 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde in a designated, properly labeled "Solid Halogenated Organic Waste" container.

  • Compatibility Check : Do not mix with incompatible waste types. In particular, keep it segregated from strong oxidizing agents, bases, and reactive chemicals.[12]

  • Pickup Request : Once the container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[11]

For Liquid Waste (Solutions):
  • Collection : Collect solutions containing 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde in a designated, properly labeled "Liquid Halogenated Organic Waste" container.

  • Segregation : As a critical point, do not mix these solutions with non-halogenated solvent waste.[9][10]

  • pH Consideration : If the waste solution is highly acidic or basic, it may require separate containment. Do not mix strong acids and bases.[12]

  • Pickup Request : Once the container is 90% full, arrange for disposal through your institution's EH&S department.

For Contaminated Labware:
  • Gross Decontamination : Remove as much of the chemical residue as possible.

  • Rinsing : For empty containers that held the compound, they should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10][12] The resulting rinsate is considered hazardous and must be collected in the "Liquid Halogenated Organic Waste" container.[10]

  • Disposal of Rinsed Containers : After triple rinsing and defacing the original label, the container may be disposed of in the appropriate glass or plastic recycling bin.[12]

  • Contaminated Sharps and Debris : Items such as contaminated gloves, weigh boats, and pipette tips should be collected in a designated "Solid Contaminated Debris" container for hazardous waste pickup. Needles and other sharps must be placed in a designated sharps container.[7]

Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Immediate Actions :

    • Alert personnel in the immediate area.

    • If the spill is on your body or clothing, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

    • If a significant amount is inhaled, move to fresh air immediately and seek medical attention.[2]

  • Spill Cleanup :

    • Small Spills (Manageable by lab personnel) :

      • Ensure proper PPE is worn.

      • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).

      • For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

      • For a liquid spill, absorb the material and place the absorbent into the hazardous waste container.

      • Clean the spill area with soap and water.

    • Large Spills :

      • Evacuate the laboratory.

      • Close the laboratory doors and prevent entry.

      • Contact your institution's EH&S or emergency response team immediately.[13]

All materials used for spill cleanup must be disposed of as hazardous waste.

Ultimate Disposal Method

The ultimate disposal of 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, as a halogenated organic compound, will be conducted by a licensed hazardous waste disposal company. The most common and effective method for this chemical class is high-temperature incineration.[14] This process is capable of achieving a destruction and removal efficiency (DRE) of 99.99% and is equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[14]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • SAFETY DATA SHEET - 2-Bromo-4-methylphenol. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde. Thermo Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Safety and Hazards. PubChem.
  • SAFETY DATA SHEET - 4-Bromobiphenyl. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde. TCI Chemicals.
  • SAFETY DATA SHEET - 4'-Methylbiphenyl-4-carboxaldehyde. Sigma-Aldrich.
  • 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde Safety and Hazards. PubChem.
  • 2-Bromo-4'-methylpropiophenone - Safety D
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

[1] CAS: 1352318-25-2 Formula: C14H11BrO Molecular Weight: 275.14 g/mol [1] Introduction: The Scientist's Perspective As researchers, we often treat intermediates like 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 1352318-25-2 Formula: C14H11BrO Molecular Weight: 275.14 g/mol [1]

Introduction: The Scientist's Perspective

As researchers, we often treat intermediates like 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde as routine building blocks—likely destined for a Suzuki-Miyaura coupling to synthesize bi-aryl scaffolds in drug discovery.[1] However, complacency with biphenyl aldehydes is a safety vector.[1]

This compound possesses two distinct functional motifs that dictate our safety protocol:

  • The Aldehyde (-CHO): A reactive electrophile capable of Schiff base formation with biological amines (proteins/DNA), creating a risk of contact sensitization.[1]

  • The Brominated Biphenyl Core: A lipophilic structure that facilitates dermal absorption, coupled with the halogen which mandates specific waste stream segregation.[1]

This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol for handling this specific R&D intermediate.

Hazard Profiling & Risk Assessment

While specific toxicological data for CAS 1352318-25-2 is limited, we apply Structure-Activity Relationship (SAR) principles based on closely related analogs (e.g., 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde).[1]

Core Hazards (GHS Classification derived from Analogs)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1] 2H315: Causes skin irritation.[1][2][3][4][5][6][7][8]Lipophilic biphenyl core penetrates stratum corneum; aldehyde reacts with tissue.[1]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][4][5][6][8]Direct chemical insult to mucous membranes; high risk from airborne dust.[1]
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3][5][7][8][9][10]Inhalation of fine particulates triggers inflammation in the upper respiratory tract.[1]
Sensitization WatchlistPotential SensitizerAldehydes are known haptens; repeated exposure may induce allergic contact dermatitis.[1]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier Analysis" approach.[1] We select PPE based on the permeation potential of the solvent system used and the physical state of the compound.[1]

PPE Selection Table
ComponentStandard Operation (Closed Vessel/Analysis)High-Risk Operation (Weighing/Open Transfer)Technical Rationale
Hand Protection Nitrile Gloves (Single layer, min 0.11 mm)Double Gloving (Inner: Nitrile / Outer: Nitrile or Neoprene)Biphenyls are highly soluble in organic solvents.[1] Double gloving prevents breakthrough if the outer glove is compromised by solvent splash.[1]
Eye Protection Safety Glasses with side shieldsChemical Goggles (Unvented)Fine crystalline powders can bypass side shields.[1] Goggles prevent ocular contact with airborne dust.[1]
Respiratory Fume Hood (No respirator needed)N95/P100 (Only if working outside hood - Discouraged)Engineering controls (Hood) are superior to PPE.[1] Respirators are a backup only for spill cleanup.[1]
Body Defense Lab Coat (100% Cotton/Polyester blend)Lab Coat + Tyvek Sleeves Synthetic fabrics can melt onto skin in a fire.[1] Tyvek sleeves protect wrists, the most common exposure point during weighing.[1]

Operational Workflow & Engineering Controls

A. Engineering Control Verification

Before opening the vial, verify your Chemical Fume Hood (CFH) performance.[1]

  • Target Face Velocity: 0.3 – 0.5 m/s (60–100 fpm).

  • Sash Height: Keep at working level (approx. 18 inches).

  • Turbulence Check: Do not block the rear baffle with large equipment (rotovaps/pumps), as this creates "eddy currents" that can push dust back into the lab.[1]

B. Solid Handling (Weighing & Transfer)

The highest risk of exposure occurs during mass transfer due to static electricity common with biphenyl solids.[1]

  • Static Mitigation: Use an antistatic gun or ionizer bar inside the balance enclosure if the powder is "flyaway."[1]

  • The "Boat-to-Vial" Technique:

    • Tare a glass weighing boat (avoid plastic if static is high).[1]

    • Transfer solid using a stainless steel spatula.[1]

    • Do not funnel directly into a reaction flask on the open bench. Dissolve the solid in the weighing boat with your reaction solvent (e.g., THF, Dioxane) and transfer as a solution. This eliminates dust generation immediately.[1]

C. Reaction Monitoring (TLC/HPLC)
  • Quenching: When taking aliquots, quench immediately into a saturated NH4Cl or water/solvent mix in a vial inside the hood.[1]

  • Sharps: Dispose of TLC capillaries immediately into a sharps container; do not leave them on the bench where they transfer residue to surfaces.[1]

Visualized Safety Logic (Decision Tree)

The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.

SafetyProtocol Start Task: Handle 2'-Bromo-4'-methyl- [1,1'-biphenyl]-4-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution HazardSolid Risk: Dust Inhalation & Static Solid->HazardSolid HazardLiq Risk: Skin Absorption via Solvent Solution->HazardLiq ControlSolid ENGINEERING CONTROL: Work strictly in Fume Hood Use Antistatic Gun HazardSolid->ControlSolid ControlLiq PPE CONTROL: Double Nitrile Gloves Change immediately on splash HazardLiq->ControlLiq Action Safe Execution ControlSolid->Action ControlLiq->Action

Figure 1: Operational decision matrix distinguishing between solid-state dust hazards and solution-phase permeation risks.

Waste Disposal & Decontamination[1][8]

Crucial Distinction: Because this molecule contains a Bromine atom, it must not be disposed of in the standard "Non-Halogenated" organic waste stream.[1]

  • Primary Waste Stream: Halogenated Organic Waste .[1]

    • Why? Halogens (Cl, Br, I) require high-temperature incineration to prevent the formation of dioxins/furans during disposal processing.[1] Mixing this with non-halogenated waste can result in regulatory fines for your facility.[1]

  • Aqueous Waste: If an extraction was performed, the aqueous layer likely contains trace amounts of the aldehyde.[1] Dispose of as Aqueous Waste with Organic Contamination .[1]

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[1][5][7]

    • Cover with a wet paper towel (dampened with acetone or ethanol) to wet the powder, then wipe up.[1]

    • Place all cleanup materials into a sealed bag before disposing in the solid hazardous waste bin.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4645292, 2-Bromo-4-methylbenzaldehyde (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods.[1] Retrieved from [Link][1]

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